molecular formula HO4S2- B1231094 hydrogen dithionite CAS No. 34175-11-6

hydrogen dithionite

Cat. No.: B1231094
CAS No.: 34175-11-6
M. Wt: 129.14 g/mol
InChI Key: GRWZHXKQBITJKP-UHFFFAOYSA-M
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Description

Dithionite(1-) is a sulfur oxoanion. It is a conjugate base of a dithionous acid. It is a conjugate acid of a dithionite(2-).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

34175-11-6

Molecular Formula

HO4S2-

Molecular Weight

129.14 g/mol

InChI

InChI=1S/H2O4S2/c1-5(2)6(3)4/h(H,1,2)(H,3,4)/p-1

InChI Key

GRWZHXKQBITJKP-UHFFFAOYSA-M

SMILES

OS(=O)S(=O)[O-]

Canonical SMILES

OS(=O)S(=O)[O-]

Origin of Product

United States

Significance of Dithionite in Reductive Chemistry Research

Dithionites, including the conceptual hydrogen dithionite (B78146), are powerful reducing agents, a property that underpins their importance in research. ontosight.ai The dithionite anion ([S₂O₄]²⁻) is a potent reductant, making its salts, such as sodium dithionite (Na₂S₂O₄), widely used in various chemical transformations. wikipedia.org

In organic synthesis, dithionite is employed for the reduction of a variety of functional groups. For instance, it can reduce nitro groups to amines and is used in the synthesis of complex organic molecules like benzimidazoles. vedantu.comwisdomlib.org Research has demonstrated its utility in the chemoselective reduction of nitro groups in the presence of other sensitive functionalities like aldehydes or esters, enabling one-pot tandem reactions for the synthesis of heterocyclic compounds. rsc.org Furthermore, studies have explored its use in the reduction of aldehydes and ketones to their corresponding alcohols. rug.nl

Beyond organic synthesis, dithionite chemistry is significant in environmental science for the treatment of pollutants. As a strong reducing agent, it is used to degrade halogenated organic compounds, oxyacid salts, and heavy metals. researchgate.net In soil chemistry, dithionite is used to determine the amount of "free iron" by reducing iron(III) oxy-hydroxides to more soluble iron(II) compounds. wikipedia.org In the field of biochemistry, dithionite is often used in physiology experiments to lower the redox potential of solutions. wikipedia.org For example, it has been used in model systems to study the reductive activation of nitroimidazole-based compounds by flavoproteins. nih.gov

The reducing power of dithionite is also harnessed in industrial applications such as in the dyeing industry for the reduction of water-insoluble dyes to their soluble leuco forms and for bleaching wood pulp. wikipedia.orgwikipedia.org

Historical Perspectives on Dithionite Research and Development

The history of dithionite (B78146) research dates back to the 19th century. In 1870, Schützenberger first described the reducing properties of a solution of sodium bisulfite treated with zinc, which he named "hydrosulfite". rug.nl It was later, through the work of Bernthsen and Bazlen in 1900, that the correct formula, Na₂S₂O₄, was established for the active substance, sodium dithionite. rug.nl

Early research focused on understanding the fundamental properties and reactivity of dithionite salts. The instability of the parent dithionous acid was recognized, with research indicating that it readily decomposes. wikipedia.org The focus, therefore, shifted to its more stable salts. Industrial production methods were developed, initially using zinc powder to reduce sulfur dioxide, a two-step process. wikipedia.orgatamanchemicals.com Over time, other methods, such as the use of sodium borohydride (B1222165) or formate (B1220265) as the reducing agent, were developed. wikipedia.org

The 20th century saw the expansion of dithionite applications into various fields. Its use as a powerful and inexpensive reducing agent became widespread in the textile and paper industries. ontosight.aiwikipedia.org In analytical chemistry, methods were developed to utilize dithionite for quantitative analysis. ontosight.ai The latter half of the century and into the 21st century has seen more nuanced research into the mechanisms of dithionite reactions, its role in biological systems, and its potential for environmental remediation. researchgate.netnih.gov

Scope and Research Imperatives for Dithionite in Contemporary Science

Advanced Synthetic Routes to Dithionite Salts

The industrial production of dithionite salts has evolved to include several methods, each with distinct advantages and applications. Common routes involve the reduction of sulfur dioxide. atamanchemicals.comwikipedia.org One established two-step process utilizes zinc powder, which first reacts with sulfur dioxide to form zinc dithionite. This intermediate is then treated with sodium hydroxide (B78521) to yield sodium dithionite and zinc hydroxide. atamanchemicals.comwikipedia.org

Another significant method employs sodium borohydride (B1222165) as the reducing agent in an alkaline solution with sulfur dioxide. atamanchemicals.comwikipedia.org The stoichiometry of this reaction shows that each equivalent of hydride reduces two equivalents of sulfur dioxide. atamanchemicals.com Formate (B1220265) has also been successfully used as a reductant in the synthesis of dithionite salts. atamanchemicals.comwikipedia.org

A prominent advanced synthetic route is the electrolytic generation of dithionite salts. This electrochemical process offers a high degree of control and can lead to high-purity products. The general principle involves the reduction of a bisulfite (HSO₃⁻) or sulfur dioxide solution in an electrolytic cell. google.comgoogle.com

The electrolytic cell is typically a two-compartment cell where a cation-active permselective membrane separates the anode and cathode compartments. google.com An aqueous solution containing a bisulfite salt is circulated through the cathode compartment, while an aqueous acid solution is circulated through the anolyte compartment. google.com By imposing an electrical current across the electrodes, the bisulfite salt in the catholyte is reduced to the dithionite salt. google.com

Key parameters that are controlled to optimize the process include:

Temperature: Maintaining a specific electrolysis temperature is crucial for reaction efficiency and product stability. google.com

pH: The pH of both the catholyte and anolyte is carefully maintained. For instance, the catholyte pH is often kept between 6 and 8, while the anolyte pH is maintained in the acidic range of 2-4. google.com In some processes, a pH of at least 3, and more specifically between 4.5 and 5.5, in the catholyte is preferred for high current efficiencies. google.com

Electrodes: The choice of electrode material is critical. High surface area carbonaceous cathodes have been shown to achieve particularly high current efficiencies. google.com

Stabilizers: To prevent the decomposition of the dithionite product, stabilizers such as phosphoric acid, sodium tripolyphosphate, or acid phosphates can be added to the catholyte. google.com

The following table summarizes typical operating conditions for the electrolytic generation of sodium dithionite:

ParameterCatholyteAnolyte
Reactant Aqueous bisulfite salt or sulfur dioxide solutionAqueous acid solution
pH 6 - 8 (or 4.5 - 5.5 in some methods) google.comgoogle.com2 - 4 google.com
Temperature 5°C - 20°C google.com-
Current Density 0.1 - 2 A/in² google.com-
Voltage 3 - 5 V google.com-

The purity of dithionite salts is paramount for their application, especially in biochemical studies where impurities can lead to erroneous results. nih.gov While commercially available sodium dithionite is often used, it may not be sufficiently pure for all applications. nih.gov Therefore, optimization of crystallization and purification is a critical step.

A key challenge in purification is the instability of dithionite in solution. wikipedia.org Aqueous solutions of sodium dithionite are prone to decomposition into thiosulfate (B1220275) and bisulfite. wikipedia.org This necessitates careful control of conditions during recrystallization.

A documented method for preparing analytically pure sodium dithionite involves recrystallization from a 0.1 M sodium hydroxide-methanol solution under anaerobic conditions. nih.gov This process can yield dithionite with a purity of 99 ± 1%. nih.gov The general steps for crystallization involve dissolving the solute in a solvent at an elevated temperature to create a saturated solution, followed by a reduction in solubility to induce crystal formation. mt.com This reduction in solubility can be achieved through cooling, adding an antisolvent, or evaporation. mt.com

For dithionite, precipitation with methanol (B129727) from an aqueous solution is a common technique. atamanchemicals.com The process can be further optimized by controlling factors such as the rate of antisolvent addition and temperature, which influence crystal nucleation and growth. mt.com Seeding the solution with existing crystals can also be employed to control supersaturation and improve the consistency and quality of the final product. mt.com

The following table outlines key factors in the optimization of dithionite crystallization:

FactorDescription
Solvent System A mixture of water and an antisolvent like methanol is effective. atamanchemicals.comnih.gov
Atmosphere Anaerobic conditions are crucial to prevent oxidative decomposition. nih.gov
pH A slightly alkaline environment (e.g., 0.1 M NaOH) enhances stability during recrystallization. nih.gov
Temperature Controlled cooling rates can optimize crystal size and purity. mt.com
Seeding Introducing seed crystals can lead to more uniform crystal growth. mt.com

Electrolytic Generation of Dithionite from Precursors

Spectroscopic Characterization in Synthetic Verification Processes

Spectroscopic techniques are indispensable for the verification and characterization of synthesized dithionite compounds. Several methods provide crucial information about the structure, purity, and electronic properties of dithionite and its derivatives.

UV-Visible Spectroscopy: This is a fundamental technique for quantifying the purity of dithionite solutions. Sodium dithionite exhibits a characteristic absorption maximum around 315 nm. nih.govrsc.org The concentration and purity of a dithionite sample can be determined by measuring its absorbance at this wavelength. nih.gov UV-Vis spectroscopy is also used to monitor reactions involving dithionite, such as the reduction of other compounds, by observing changes in the absorption spectra. rsc.orgresearchgate.net

Raman Spectroscopy: The structure of the dithionite anion (S₂O₄²⁻) has been elucidated using Raman spectroscopy, along with single-crystal X-ray diffraction. atamanchemicals.com These studies have revealed that the dithionite dianion possesses C₂ symmetry with a nearly eclipsed conformation and an O-S-S-O torsional angle of 16°. atamanchemicals.com In its dihydrated form, the torsional angle changes to 56°. atamanchemicals.com

Electron Paramagnetic Resonance (EPR) Spectroscopy: The weak S-S bond in the dithionite anion can dissociate in solution to form the [SO₂]⁻ radical anion. wikipedia.org This radical species is paramagnetic and has been confirmed and characterized using EPR spectroscopy. wikipedia.orgnih.gov EPR is also a key tool for studying the redox reactions of dithionite with metalloenzymes, allowing for the characterization of the metal centers' oxidation states. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: While dithionite itself is not directly observed by ¹H or ¹³C NMR, this technique is invaluable for characterizing the products of reactions where dithionite is used as a reducing agent. rsc.org For example, in the synthesis of novel organosilicas, the reduction of naphthalenediimide moieties by sodium dithionite was confirmed by the appearance of new absorption bands in the visible/near-infrared region, complementing NMR data that confirmed the integrity of the organic structures. nih.gov

The table below summarizes the application of various spectroscopic techniques in the study of dithionite:

Spectroscopic TechniqueApplicationKey Findings
UV-Visible Spectroscopy Purity assessment, reaction monitoring. nih.govrsc.orgCharacteristic absorbance at ~315 nm for Na₂S₂O₄. nih.govrsc.org
Raman Spectroscopy Structural elucidation of the dithionite anion. atamanchemicals.comConfirmed C₂ symmetry and O-S-S-O torsional angles. atamanchemicals.com
EPR Spectroscopy Detection of radical intermediates, study of redox processes. wikipedia.orgnih.govConfirmed the formation of the [SO₂]⁻ radical. wikipedia.org
NMR Spectroscopy Characterization of reaction products. rsc.orgnih.govVerifies structural integrity of organic molecules after reduction by dithionite. nih.gov

Exploration of Novel Dithionite Precursors and Analogues in Synthesis

Research into dithionite chemistry extends to the exploration of novel precursors and analogues to expand their synthetic utility. While sulfur dioxide is the most common precursor for dithionite synthesis, other sulfur-containing compounds can also serve as starting materials or lead to related sulfoxylic acid derivatives. atamanchemicals.comwikipedia.org

Thiourea (B124793) dioxide ((NH₂)₂CSO₂) is a notable analogue that has been investigated as a source of the sulfonyl group in organic synthesis. It is considered a convenient precursor for generating sulfoxylates in aqueous solution. worldscientific.com Like dithionite, thiourea dioxide can generate the sulfur dioxide anion radical ([SO₂]⁻), which is a key intermediate in various sulfonylation reactions. This allows for the synthesis of sulfones and sulfonamides under mild conditions with broad substrate scope.

The synthesis of substituted indoles provides an example of using dithionite salts generated in situ from novel precursor combinations. In one method, a water-soluble metal dithionite, such as sodium dithionite, is used in combination with a water-soluble zinc salt. google.com This in situ formation of zinc dithionite is advantageous because it has maximum reducing capacity at a pH of 4, a condition where sodium dithionite alone would decompose. google.com

Furthermore, the synthesis of novel organometallic complexes containing dithionite has been explored. For instance, stable polythionite salts have been synthesized, where a large countercation was found to be necessary for stability. worldscientific.com This highlights the ongoing development of new dithionite-related compounds with unique properties.

Kinetics and Mechanisms of Dithionite Decomposition

The decomposition of the dithionite ion (S₂O₄²⁻) in aqueous solutions is known to be intricate, with research pointing to various reaction orders and pathways depending on the specific conditions. cdnsciencepub.com Under anaerobic conditions, the decomposition is generally considered a second-order reaction with respect to the dithionite concentration. diva-portal.org The process often exhibits an initial induction period followed by a rapid autocatalytic reaction. cdnsciencepub.comresearchgate.net

The pH of the solution is a dominant factor governing the stability of dithionite. diva-portal.orgresearchgate.net Decomposition is significantly accelerated in acidic conditions. diva-portal.orgoecd.org In acidic or even neutral solutions, dithionite disproportionates, a process that is much slower in alkaline environments (pH > 8). diva-portal.org

The primary anaerobic decomposition reaction in aqueous solution leads to the formation of thiosulfate (S₂O₃²⁻) and bisulfite (HSO₃⁻). diva-portal.orgoecd.org

2S₂O₄²⁻ + H₂O → S₂O₃²⁻ + 2HSO₃⁻ oecd.orgwikipedia.org

However, the actual decomposition is more complex, involving various sulfur-containing species that can react with each other and with dithionite ions, further decreasing its concentration. diva-portal.org Under acidic conditions, the protonated forms, HS₂O₄⁻ or H₂S₂O₄, are believed to have a greater decomposition rate than the unprotonated S₂O₄²⁻, which is predominant in alkaline solutions. researchgate.net

Studies have shown that dithionite is relatively stable in moderately alkaline solutions, with a pH range of 11.5 to 13 showing greater stability compared to weaker (pH 9) or stronger (pH 14) alkaline conditions. researchgate.netncsu.edu In unbuffered solutions, dithionite decomposes rapidly, while its persistence is significantly longer in buffered alkaline solutions. researchgate.netzarmesh.com The decomposition in alkaline solutions has been described as a first-order reaction. researchgate.netcdnsciencepub.com

The following table summarizes the effect of pH on dithionite stability:

pH RangeStabilityPrimary Decomposition Products
Acidic (<7)Rapid decompositionThiosulfate, Bisulfite
Neutral (~7)Moderate stability, persists for daysThiosulfate, Bisulfite
Weakly Alkaline (8-11)Slower decompositionThiosulfate, Bisulfite
Moderately Alkaline (11.5-13)Relatively stableThiosulfate, Bisulfite
Strongly Alkaline (>13)Decomposition rate increasesSulfite (B76179)

This table is a simplified representation. The exact decomposition products and rates can vary based on other factors.

Temperature plays a crucial role in the degradation kinetics of dithionite. diva-portal.org An increase in temperature generally leads to an accelerated decomposition of the dithionite ion, even under anaerobic conditions. diva-portal.orgresearchgate.net The anhydrous salt of sodium dithionite decomposes exothermically in the air with prolonged heating above 90°C, producing sodium sulfate (B86663) (Na₂SO₄) and sulfur dioxide (SO₂). diva-portal.orgoecd.org In the absence of air, vigorous decomposition occurs above approximately 150°C, yielding mainly sodium sulfite (Na₂SO₃), sodium thiosulfate (Na₂S₂O₃), and sulfur dioxide. oecd.org

In aqueous solutions, the rate of decomposition increases with rising temperature. researchgate.netncsu.eduncsu.edu For instance, at 120°C, decomposition at pH values below 12.5 can be so rapid that all dithionite is consumed within 20 minutes. ncsu.edu The activation energy for the decomposition of sodium dithionite in alkaline aqueous solution has been reported to be 26.5 kcal/g-molecule. researchgate.netcdnsciencepub.com Another study calculated apparent activation energies of 40 kJ/mol (± 5 kJ/mol) at pH 9 and 55 kJ/mol (± 10 kJ/mol) at pH 14. ncsu.edu

The following table illustrates the effect of temperature on the stability of a 0.4 M sodium dithionite solution at different pH values and heating times.

Temperature (°C)Remaining Dithionite (%) at pH 9Remaining Dithionite (%) at pH 11.5Remaining Dithionite (%) at pH 12.5
20 min40 min60 min20 min40 min60 min20 min40 min60 min
80~60~40~25~95~90~85~98~95~92
100~20~50~85~75~65~95~90~85
120000~60~40~20~85~75~60

The concentration of the dithionite solution also influences its stability, with higher concentrations generally leading to accelerated decomposition. diva-portal.orgresearchgate.net Studies have shown that as the initial concentration of sodium dithionite increases, the degree of decomposition also increases. diva-portal.org

The ionic strength of the solution can also affect the rate of decomposition to some extent. researchgate.netcdnsciencepub.com However, one study on the decomposition in concentrated bisulfite buffer solutions reported a zero salt effect. rsc.org The differing observations highlight the complexity of the decomposition process and its dependence on the specific chemical environment.

Dithionite solutions are highly sensitive to atmospheric oxygen. oecd.org The reaction with oxygen leads to the formation of sodium hydrogen sulfate (NaHSO₄) and sodium hydrogen sulfite (NaHSO₃). oecd.orgwikipedia.org

Na₂S₂O₄ + O₂ + H₂O → NaHSO₄ + NaHSO₃ oecd.orgwikipedia.org

This oxidation is rapid, and to maintain stable solutions for experimental or industrial use, oxygen must be excluded. oecd.org The reaction with oxygen is complex and exhibits pH-dependent equilibria. wikipedia.org The initial rate of oxygen consumption has been found to be half-order with respect to dithionite and first-order with respect to oxygen, which is consistent with a mechanism involving the dissociation of the dithionite ion into SO₂⁻ radicals. researchgate.net

The decomposition of dithionite is characterized by autocatalysis, where the products of the reaction accelerate the decomposition process itself. diva-portal.orgresearchgate.netoecd.org This is often observed as an induction period with a slow reaction rate, followed by a rapid acceleration. cdnsciencepub.comresearchgate.netoecd.org

The autocatalytic behavior is mainly affected by the concentration of dithionite and the pH of the solution. diva-portal.org It is believed that decomposition products, such as bisulfite and thiosulfate, catalyze the degradation. google.comrsc.org For instance, the decomposition is catalyzed by the bisulfite ion. rsc.org Thiosulfate has also been identified as a catalyst in the decomposition, and its increasing concentration leads to a higher rate of its own formation. google.com

Role of Oxygen and Other Sulfur Species in Dithionite Decomposition

Thermochemical and Photochemical Stability Research

The thermochemical stability of solid sodium dithionite is limited. Anhydrous sodium dithionite decomposes exothermically above 90°C in the presence of air. oecd.org In the absence of air, it undergoes vigorous decomposition at temperatures above 150°C. oecd.org Contact with even small amounts of water can cause the powdered form to decompose, generating significant heat. diva-portal.org

Research into the photochemical stability of dithionite has explored its use in various applications. For example, dithionite has been used in studies of H₂ photoproduction by hydrogenase. nih.gov The decomposition of dithionite can be activated by ultraviolet (UV) light, which generates reactive species. researchgate.net However, photodegradation of sodium dithionite in water is generally not considered a primary environmental fate pathway due to its rapid decomposition through hydrolysis and oxidation. oecd.org

Stabilization Strategies for Dithionite in Aqueous and Non-Aqueous Systems

Significant research has been dedicated to mitigating the inherent instability of dithionite solutions. Strategies primarily focus on controlling the chemical environment to slow the various decomposition reactions. These methods can be broadly categorized into controlling pH and temperature, and the use of chemical additives.

Aqueous System Stabilization

Stabilization in aqueous media is the most extensively studied area, given that dithionite is predominantly used in water-based systems.

pH and Temperature Control : The rate of dithionite decomposition is highly pH-dependent. cdnsciencepub.com It is widely established that alkaline conditions significantly enhance stability. diva-portal.orgresearchgate.net In weakly acidic solutions, decomposition is rapid, whereas alkaline solutions with a pH between 9 and 13 can be kept for weeks at temperatures below 10°C, provided oxygen is excluded. diva-portal.org Studies have shown a "window of stability" at moderately alkaline pH values between 11.5 and 13. ncsu.eduresearchgate.net At both weak alkalinity (pH 9) and strong alkalinity (pH 14), stability decreases, but through different decomposition mechanisms. ncsu.edu At pH 14, the primary decomposition product is sulfite (SO₃²⁻), while at pHs from 9 to 12.5, it is thiosulfate (S₂O₃²⁻). ncsu.edu Consequently, maintaining a controlled alkaline pH, often through the addition of caustic soda (sodium hydroxide), is a primary stabilization method. google.com Lowering the storage temperature is also crucial, as decomposition rates increase with temperature. diva-portal.orgjustia.com For instance, solutions can be stored at 0°C to 15°C to minimize the rate of decomposition. justia.com

Chemical Additives : Various chemical agents are employed to stabilize dithionite solutions, often by buffering the pH, scavenging catalysts, or forming more stable complexes.

Alkaline Agents : Sodium hydroxide and potassium hydroxide are commonly added to maintain the pH in the stable alkaline range. google.comjustia.com Potassium hydroxide is particularly useful for preparing concentrated dithionite solutions (greater than 13% by weight) that remain stable and free of crystals at low temperatures (0°C to 7°C). justia.com Other alkaline substances like sodium carbonate and sodium polyphosphate also serve as stabilizers. diva-portal.org

Sulfite and Sulfide (B99878) : The addition of sodium sulfite or sodium sulfide can slow the degradation of dithionite. google.commdpi.com These compounds help by maintaining an elevated pH and scavenging dissolved oxygen, which rapidly oxidizes dithionite. mdpi.com Since sulfite and sulfide are also products of dithionite degradation, their addition can also shift the reaction equilibrium to favor the reactant dithionite. mdpi.com

Cations : Certain metal cations have been found to stabilize dithionite solutions. Studies have shown that In³⁺, Cd²⁺, and particularly Zn²⁺ can significantly slow the rate of decomposition in mildly acidic solutions (pH 4). cdnsciencepub.com The stabilizing effect is attributed to an anti-catalytic action. cdnsciencepub.com Zinc dithionite (ZnS₂O₄) itself is inherently more stable in aqueous solutions under similar pH conditions than sodium dithionite. cdnsciencepub.com

Organic Compounds and Polymers : Formaldehyde (B43269) stabilizes dithionite solutions by reacting to form hydroxymethanesulfonate. diva-portal.org Other organic stabilizers include sodium salts of organic acids. diva-portal.org Water-soluble macromolecular substances such as poly(meth)acrylic acid, polyvinyl alcohol, and polyvinylpyrrolidone (B124986) have also been used to inhibit decomposition. google.com

The table below summarizes research findings on the stability of a 0.4 M sodium dithionite solution at different pH values and temperatures.

pHTemperature (°C)Heating Time (min)Remaining Dithionite (%)Source
98030~50% diva-portal.org
910030~20% diva-portal.org
912030~5% diva-portal.org
11.510060~70% researchgate.net
12.510060~80% researchgate.net
1312060~65% researchgate.net
1410020~25% researchgate.net

Non-Aqueous System Stabilization

Information on the stabilization of hydrogen dithionite in purely non-aqueous systems is limited, as its primary utility is in aqueous solutions. However, some strategies involve the use of organic solvents, primarily for creating protective coatings on solid dithionite.

Solvent-Based Coating : To improve the stability of anhydrous sodium dithionite against moisture and air, methods have been developed to coat the solid particles. One such method involves washing the dithionite with a methanol solution of sulfur dioxide. google.com Another approach uses an organic solvent like methanol to apply a thin, water-repellent protective film of oxypropylated cellulose (B213188) or starch, which is then dried. google.com Dioxane has also been mentioned as a solvent in which dithionite can be used. diva-portal.org

The table below details the effect of various stabilizers on dithionite decomposition.

SystemStabilizerConditionsObservationSource
AqueousCaustic Soda (NaOH)10% solution, 130°F (54.4°C)Only 1% decomposition after 25 hours. google.com
AqueousPotassium Hydroxide (KOH)>13% Na₂S₂O₄ solutionStabilized for storage at 0-15°C without crystallization. justia.com
AqueousSodium SulfiteAerobic, 31-32°CDecomposition rate reduced to 7-45% of unprotected solution. google.com
AqueousSodium SulfiteAnaerobic, pH 6.1-6.2Decomposition rate reduced to 20% of unprotected solution. google.com
AqueousZinc Ion (Zn²⁺)pH 4.0Significantly slows the rate of decomposition compared to Na₂S₂O₄. cdnsciencepub.com
AqueousFormaldehyde-Forms stable hydroxymethanesulfonate. diva-portal.org

Redox Mechanisms and Electron Transfer Processes of Dithionite

Fundamental Electron Transfer Pathways of the Dithionite (B78146) Ion

The reducing action of dithionite is not typically a direct two-electron transfer from the S₂O₄²⁻ ion. Instead, it involves dissociation into highly reactive radical species.

The cornerstone of dithionite's reactivity is the homolytic cleavage of its weak, elongated sulfur-sulfur bond (approximately 239 pm). wikipedia.orgatamanchemicals.com This dissociation generates two equivalents of the sulfur dioxide radical anion (SO₂•⁻). wikipedia.orgatamanchemicals.com The presence of this radical intermediate in dithionite solutions has been unequivocally confirmed by Electron Paramagnetic Resonance (EPR) spectroscopy. wikipedia.orgatamanchemicals.comcaltech.edu

This SO₂•⁻ radical is the principal reducing species in most reactions involving dithionite. wordpress.comnih.govoup.com For instance, in the reduction of various heme proteins and azo-dyes, the reaction kinetics are consistent with a mechanism where SO₂•⁻ acts as the direct electron donor. nih.govoup.comresearchgate.net The kinetics of reduction of P450cam by dithionite, for example, was found to involve the SO₂•⁻ species as the reductant. nih.gov Similarly, the reduction of certain azo-dyes follows a reaction order that is half-order with respect to the total dithionite concentration, directly implicating the dissociated SO₂•⁻ radical in the mechanism. researchgate.net

In aqueous solutions, the dithionite ion exists in a dynamic equilibrium with its monomeric radical form, the sulfur dioxide anion:

S₂O₄²⁻ ⇌ 2SO₂•⁻ wikipedia.orgcaltech.edu

The position of this equilibrium is highly dependent on the concentration of dithionite. wordpress.com Paradoxically, the concentration of the more potent SO₂•⁻ radical reductant is inversely proportional to the total dithionite concentration. wordpress.com At high concentrations of dithionite, the equilibrium favors the dimeric S₂O₄²⁻ form, reducing the relative amount of the active radical species. wordpress.comrsc.org Conversely, in very dilute solutions, a greater fraction of the dithionite exists as the SO₂•⁻ radical. rsc.org This has a direct impact on the reducing power of the solution. wordpress.com

The stability and redox behavior of dithionite are also profoundly affected by pH and temperature. Dithionite solutions are notoriously unstable, especially in acidic environments where they undergo rapid decomposition. wikipedia.orgdiva-portal.orgresearchgate.net The decomposition is slower in alkaline solutions (pH 9-12), making them more stable and effective as reducing agents under these conditions. diva-portal.org The decomposition process is complex and can yield a variety of sulfur-containing products. The generally accepted anaerobic decomposition reaction is:

2S₂O₄²⁻ + H₂O → S₂O₃²⁻ + 2HSO₃⁻ wikipedia.org

In the presence of air, oxidation leads to sulfate (B86663) and sulfite (B76179). chemicalbook.com The decomposition is also accelerated by higher temperatures. diva-portal.orgresearchgate.net

Elucidation of Radical Intermediates (e.g., SO₂•−) in Dithionite Reactions

Electrochemical Characterization of Dithionite Redox Couples

Electrochemical methods have been instrumental in quantifying the redox properties of the dithionite system and understanding its behavior at electrode interfaces.

S₂O₄²⁻ + 2H₂O → 2HSO₃⁻ + 2H⁺ + 2e⁻ wikipedia.org

However, the actual potential is governed by the SO₂•⁻/HSO₃⁻ couple, which is in equilibrium with the dithionite dimer. nih.gov At pH 7 and 25°C, the midpoint redox potential (E'°) for the SO₂•⁻/HSO₃⁻ couple is -0.66 V versus the standard hydrogen electrode (SHE). wikipedia.orgnih.gov

The effective redox potential of a dithionite solution is dependent on both its concentration and the pH. wordpress.comnih.gov As the total dithionite concentration increases, the potential becomes less negative. wordpress.comnih.gov The pH dependence is governed by the pKa of bisulfite (around 6.9), with the potential changing by -59 mV per pH unit below the pKa and -118 mV per pH unit above it. nih.gov

Redox Potential of Dithionite at pH 7, 25°C
ConcentrationRedox Potential (mV vs SHE)
1 M-386
100 mM-415
1 mM-467
1 µM-560

Data sourced from references wordpress.comnih.gov.

Cyclic voltammetry studies show that dithionite is oxidized to sulfate in two steps, with sulfite as an intermediate. researchgate.net

The electrochemical oxidation of dithionite is an irreversible process, and its kinetics are significantly influenced by the electrode material and solution conditions. core.ac.ukresearchgate.net Studies on various electrode materials such as platinum, gold, and glassy carbon have revealed different behaviors. researchgate.netcecri.res.in

On gold electrodes in alkaline solutions, dithionite oxidation is inhibited by the formation of Au(III) hydroxide (B78521) on the surface. researchgate.net However, the charge transfer kinetics can be accelerated by modifying the gold electrode surface with catalysts like cobalt(II)tetrasulfonated phthalocyanine (B1677752) (CoTSPc). core.ac.ukresearchgate.net Such modification leads to higher sensitivity and selectivity in the electroanalysis of dithionite. core.ac.uk On platinum electrodes, the oxidation of dithionite occurs at platinum oxide, platinum hydroxide, and bare platinum, whereas the oxidation of its intermediate, sulfite, only occurs at platinum oxide. researchgate.net

Solution conditions, particularly pH, are critical. As noted, dithionite is more stable and its redox reactions are more controllable in alkaline solutions. diva-portal.org In acidic solutions, rapid decomposition complicates electrochemical measurements. diva-portal.orgsci-hub.se In some protein film electrochemistry experiments, sulfite, a major decomposition product of dithionite, can give rise to reductive catalysis that may be mistaken for enzyme activity. researchgate.net

Voltammetric and Potentiometric Studies of Dithionite Systems

Mechanisms of Dithionite Reduction of Inorganic Species

Dithionite is a versatile reductant for a wide range of inorganic species, often through mechanisms involving the SO₂•⁻ radical.

A classic example is the reduction of horse-heart ferricytochrome c. Kinetic studies revealed that the reduction proceeds via two parallel pathways. pnas.orgpnas.orgnih.gov One pathway is interpreted as a "remote attack," possibly at the exposed edge of the porphyrin system, while the second is an "adjacent attack" that requires the opening of the heme crevice. pnas.orgpnas.orgnih.gov The rate constants for these pathways at pH 6.5 and 25°C have been determined, providing insight into the accessibility of the redox center within the protein.

Kinetic Data for the Reduction of Ferricytochrome c by Dithionite
PathwayRate Constant ExpressionValue (M⁻¹s⁻¹)
Remote Attackk₃1.17 x 10⁴
Adjacent Attackk₁k₂/k₋₁6.0 x 10⁴

Data sourced from references pnas.orgpnas.orgnih.gov.

Dithionite is also used to reduce other inorganic compounds, such as iron(III) oxy-hydroxides in soil analysis, converting them to more soluble iron(II) compounds. wikipedia.org The reduction of azo-dyes by dithionite also proceeds via the SO₂•⁻ radical, with kinetics that are first-order in the dye concentration and half-order in the dithionite concentration. researchgate.net The strong affinity of the dithionite ion for di- and trivalent metal cations allows it to form complexes and enhance the solubility of metals like iron. wordpress.com

Reduction of Transition Metal Ions and Complexes

Dithionite is a versatile reducing agent for a variety of transition metal ions and their complexes. The mechanism of reduction can proceed through either an outer-sphere or an inner-sphere pathway, depending on the nature of the metal complex.

The reduction of various pentaamminecobalt(III) complexes by dithionite has been studied, revealing a general rate law with two terms, indicating two parallel reduction pathways. The observed pseudo-first-order rate constant (k) is given by k = k'[S₂O₄²⁻]¹/² + k''[S₂O₄²⁻]. The term dependent on the square root of the dithionite concentration is attributed to an outer-sphere reduction by the SO₂⁻ radical anion. The second term, directly proportional to the dithionite concentration, is proposed to occur via a "bridging" or inner-sphere mechanism for complexes with suitable bridging ligands like azide, sulfate, trichloroacetate, and benzoate. acs.org For complexes such as those with pyridine (B92270) and ammonia, only the outer-sphere pathway via SO₂⁻ is significant. acs.org

The reduction of iron(III) complexes by dithionite is also well-documented. For instance, the reduction of an adipato-bridged iron(III)-salen complex follows pseudo-first-order kinetics with respect to the iron complex. The rate increases with the concentration of dithionite, suggesting a direct role for the dithionite ion in the reduction process. odu.edu In biological systems, the reduction of iron(III) in myoglobin (B1173299) derivatives by dithionite has shown that the SO₂⁻ radical ion is the active reducing species for complexes with azide, cyanide, and thiocyanate (B1210189) ligands. fzu.edu.cn The rate of reduction is significantly influenced by the ligand attached to the iron atom, with a marked decrease in rate when an iron(III) deuteroporphyrin (B1211107) is complexed with human serum albumin, indicating that the protein environment hinders the accessibility of the reductant to the metal center. digitellinc.com

Dithionite is also effective in reducing other transition metal ions. The reduction of hexavalent chromium (Cr(VI)) to the less toxic trivalent chromium (Cr(III)) is a critical process in environmental remediation. This reduction is often catalyzed by Fe(III) present in the system. Dithionite first reduces Fe(III) to Fe(II), which then reduces Cr(VI) to Cr(III). nih.govresearchgate.net The reduction of the tetramminecopper(II) complex with dithionite is rapid and complete, resulting in the formation of the colorless diamminecopper(I) complex. mdpi.com Similarly, dithionite has been employed for the reductive leaching of manganese from its ores by converting insoluble Mn(IV) to soluble Mn(II). researchgate.net The reduction of Mn(VII) by sodium dithionite in aqueous solution is influenced by pH and temperature, with the reaction rate increasing with decreasing pH and increasing temperature. chemsociety.org.ng

Rate Constants for the Reduction of Transition Metal Complexes by Dithionite

Metal ComplexReducing SpeciesRate Constant (M⁻¹s⁻¹)ConditionsReference
[Co(NH₃)₅(py)]³⁺SO₂⁻(1.1 ± 0.1) x 10⁸pH 8.7 acs.org
[Co(NH₃)₅Cl]²⁺SO₂⁻(1.2 ± 0.1) x 10⁸pH 8.7 acs.org
[Co(NH₃)₅(SO₄)]⁺S₂O₄²⁻4.7 ± 0.5pH 8.7 acs.org
Fe(III) Myoglobin-azideSO₂⁻-pH 6.4 fzu.edu.cn
Fe(III) Myoglobin-cyanideSO₂⁻-pH 6.4 fzu.edu.cn
Free Fe(III)DeuteroporphyrinDithionite4.2 x 10⁹pH 7.4, Phosphate (B84403) buffer digitellinc.com

Interactions with Metal Oxides and Mineral Surfaces

Dithionite plays a significant role in the reductive dissolution of metal oxides, particularly iron oxides, which are abundant in soils and sediments. This process is crucial for the mobilization of iron and other associated elements in natural environments. The most common iron(III) oxides, goethite (α-FeOOH) and hematite (B75146) (α-Fe₂O₃), can be completely dissolved by dithionite under anoxic conditions. nih.gov

The rate of reductive dissolution is influenced by several factors, including the mineral's crystal structure, specific surface area, and the presence of substitutions within the crystal lattice. Studies on synthetic goethites and hematites have shown that the initial dissolution rate per unit of surface area decreases with increasing aluminum substitution for iron in the crystal structure. nih.govnih.gov At similar levels of aluminum substitution and specific surface area, both goethite and hematite exhibit comparable dissolution rates. nih.govnih.gov This suggests that the often-observed preferential dissolution of hematite in natural settings may be due to its typically lower degree of aluminum substitution compared to goethite. nih.gov

The mechanism of reductive dissolution involves the adsorption of the dithionite anion onto the mineral surface, followed by electron transfer to the Fe(III) centers, leading to their reduction to Fe(II) and subsequent release into the solution. The presence of chelating agents can enhance this process.

Dithionite is also used to reduce structural iron in clay minerals, such as smectites. This reduction can induce changes in the physical and chemical properties of the clay, including layer charge and surface acidity. usda.gov The reducing action of dithionite on dioctahedral smectites is not dependent on the mineral's charge, unlike other reducing agents such as hydrazine. cambridge.org The reduction of structural Fe(III) to Fe(II) in clay minerals by dithionite can create reactive sites that are capable of reducing environmental contaminants. acs.org

Factors Influencing Dithionite-Mediated Dissolution of Iron Oxides

FactorObservationReference
Aluminum SubstitutionIncreased Al substitution in goethite and hematite decreases the reductive dissolution rate. nih.govnih.gov nih.govnih.gov
Mineral TypeAt similar Al substitution and surface area, goethite and hematite show similar dissolution rates. nih.govnih.gov nih.govnih.gov
pHThe reducing power of dithionite increases with pH, making reductive dissolution more efficient in alkaline conditions. nih.gov nih.gov
Chelating AgentsThe presence of chelating agents like citrate (B86180) and EDTA enhances the rate of reductive dissolution. nih.gov

Dithionite-Mediated Organic Transformations

The reducing power of hydrogen dithionite extends to a wide array of organic functional groups, making it a valuable reagent in organic synthesis. The electron transfer from dithionite, either directly from the S₂O₄²⁻ anion or from the SO₂⁻ radical anion, initiates these transformations.

Reductive Processes for Carbonyl Compounds and Dyes

Dithionite is widely used for the reduction of carbonyl compounds and dyes. Aldehydes and ketones can be reduced to their corresponding alcohols. researchgate.netorganic-chemistry.org The reaction conditions, such as temperature and solvent system, play a crucial role. For example, at room temperature, aldehydes may form α-hydroxy-sulfinates with dithionite, while at higher temperatures (above 85 °C), they are reduced to alcohols. wikipedia.org The use of a water/dioxane mixture at reflux is effective for the reduction of many aldehydes and ketones. organic-chemistry.org

The reduction of dyes is a major industrial application of dithionite. In the case of vat dyes, such as indigo (B80030), the water-insoluble dye is reduced to a water-soluble "leuco" form, which can then be applied to the fabric. Subsequent air oxidation regenerates the original insoluble dye, trapping it within the fibers. The reduction of indigo carmine, a water-soluble derivative of indigo, has been shown to occur in two steps, with the direct involvement of the S₂O₄²⁻ anion in both steps. acs.org The kinetics of this reduction are pH-dependent. acs.org Similarly, azo dyes can be reduced by dithionite, with the reaction kinetics suggesting the involvement of the SO₂⁻ radical anion. plu.mx The rate of reduction of azo dyes is influenced by the electronic nature of the substituents on the dye molecule. nih.gov

Dithionite Reduction of Carbonyls and Dyes

SubstrateProductKey Conditions/ObservationsReference
AldehydesAlcoholsRequires elevated temperatures (e.g., >85°C); can form α-hydroxy-sulfinates at room temperature. wikipedia.org wikipedia.org
KetonesAlcoholsGenerally requires reflux in a suitable solvent system like water/dioxane. organic-chemistry.org organic-chemistry.org
Indigo DyesLeuco-Indigo (soluble form)A two-step reduction process involving S₂O₄²⁻. acs.org acs.org
Azo DyesAmines (cleavage of azo bond)Reaction kinetics suggest reduction by the SO₂⁻ radical anion. plu.mx plu.mx

Electron Transfer in Heterocyclic and Aromatic Systems

Dithionite is a versatile reagent for the reduction of various heterocyclic and aromatic compounds, often proceeding through a single-electron transfer (SET) mechanism. Aromatic nitro compounds are readily reduced to the corresponding anilines. capes.gov.br This reduction can be catalyzed by electron-transfer catalysts like viologens. cdnsciencepub.com

In heterocyclic chemistry, dithionite has been employed in tandem reactions where an initial reduction is followed by an intramolecular cyclization to construct new heterocyclic rings. For instance, N-(2-nitrophenyl)pyrrole-2-carboxaldehydes can undergo a chemoselective reduction of the nitro group to an amino group, which then condenses with the adjacent aldehyde to form pyrrolo[1,2-a]quinoxalines in a one-pot reaction. lew.romdpi.com Similarly, 2-nitrobenzenesulfonamides react with aldehydes in the presence of dithionite to yield 3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxides through a tandem nitro reduction, imine formation, and intramolecular cyclization. acs.orgdigitellinc.com

The reduction of quinones to hydroquinones is another important application of dithionite. The reactivity of quinones with dithionite depends on factors such as the degree and pattern of substitution on the quinone ring and their reduction potentials. digitellinc.com The reduction of pyridinium (B92312) salts to dihydropyridines or piperidines has also been reported.

Dithionite-Mediated Transformations of Heterocyclic and Aromatic Compounds

Substrate TypeTransformationExample Product ClassReference
Aromatic Nitro CompoundsReduction to AminesAnilines capes.gov.br
N-(2-nitrophenyl)pyrrolesReductive CyclizationPyrrolo[1,2-a]quinoxalines lew.romdpi.com
2-NitrobenzenesulfonamidesReductive Annulation with AldehydesDihydro-benzothiadiazine-1,1-dioxides acs.orgdigitellinc.com
QuinonesReduction to HydroquinonesHydroquinones digitellinc.com
Pyridinium SaltsReductionDihydropyridines/Piperidines

Advanced Analytical Methodologies for Dithionite Speciation

Spectroscopic Techniques for Dithionite (B78146) and its Decomposition Products

Spectroscopic methods are pivotal in the study of dithionite, offering insights into its concentration, structure, and the transient radical species formed during its reactions.

UV-Visible Spectroscopy for Concentration and Purity Assessment

UV-Visible (UV-Vis) spectroscopy is a fundamental technique for determining the concentration and purity of dithionite solutions. technologynetworks.comwepub.org Dithionite in solution can be quantified by reacting it with certain reagents to produce a colored product whose absorbance can be measured. For instance, a rapid and quantitative method involves the reduction of naphthol yellow S in an ammonia-containing solution, with the resulting product's absorbance measured at 502 nm. researchgate.net This method is effective for dithionite concentrations ranging from 16.7 to 133.1 mg L⁻¹. researchgate.net

The purity of dithionite samples is critical, especially in industrial applications, as it readily decomposes into various sulfur oxyanions. acs.org UV-Vis spectrophotometry can be employed to assess this purity by monitoring the characteristic absorbance of dithionite or its reaction products. mdpi.com For example, the concentration of dithionite can be determined spectrophotometrically, and these results have been shown to be in good agreement with other methods like polarography. researchgate.net

Table 1: UV-Vis Spectrophotometric Methods for Dithionite Analysis

MethodReagentWavelength (nm)Concentration Range (mg L⁻¹)Reference
Naphthol Yellow SNaphthol Yellow S50216.7 - 133.1 researchgate.net

Infrared and Raman Spectroscopy for Structural Elucidation and Reaction Monitoring

Infrared (IR) and Raman spectroscopy are powerful tools for elucidating the molecular structure of dithionite and monitoring its decomposition. nih.govdtic.mil Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is particularly useful for studying the decomposition of dithionite in aqueous solutions under anaerobic conditions. researchgate.netncsu.edu The S-O stretching modes of sulfur-oxygen compounds are readily observable in the low wavenumber region of the IR spectrum (1350 cm⁻¹ to 750 cm⁻¹). ncsu.edu Studies have used ATR-FTIR to investigate the thermal and alkali stability of sodium dithionite solutions, showing that stability decreases with increasing temperature, heating time, and concentration at various alkaline pH levels. researchgate.netncsu.edu

Raman spectroscopy provides detailed information about the vibrational modes of the dithionite ion (S₂O₄²⁻). In the crystalline state, the dithionite ion exists in an eclipsed configuration (C₂ᵥ symmetry), while in an aqueous solution, it adopts a staggered configuration (C₂ₕ symmetry). 117.244.107 The Raman spectrum of crystalline sodium dithionite shows characteristic peaks for S-S stretching, SO₂ twisting and wagging, and symmetric and asymmetric SO₂ stretching vibrations. 117.244.107 As dithionite decomposes, noticeable changes occur in the Raman spectra, allowing for the qualitative identification of decomposition products like sulfite (B76179), thiosulfate (B1220275), and sulfate (B86663). tandfonline.com

Table 2: Key Raman Vibrational Modes of Crystalline Sodium Dithionite

Wavenumber (cm⁻¹)Vibrational Mode
178, 261S-S stretch
350SO₂ twist
513SO₂ wag
929, 1005, 1030SO₂ symmetric stretch
1054, 1072SO₂ asymmetric stretch

Data sourced from a high-pressure Raman spectroscopic study. 117.244.107

Electron Paramagnetic Resonance (EPR) for Radical Detection

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is an essential technique for detecting and characterizing paramagnetic species, including the sulfur dioxide radical anion (SO₂⁻•), which is a key intermediate in dithionite chemistry. caltech.eduauburn.edu The dithionite ion can be considered a dimer of SO₂⁻• radicals, and its reducing actions are often mediated through this radical. nih.gov EPR spectroscopy has been used to confirm the presence of SO₂⁻• radicals in equilibrium with dithionite ions in solution. caltech.edu

EPR studies have successfully trapped and characterized the SO₂⁻• radical generated from dithionite. nih.govnih.gov X-band EPR spectra of the SO₂⁻• radical show a linewidth of 11 G and an isotropic g-value of 2.005. nih.govnih.gov Higher frequency D-band EPR provides more detailed information, revealing a rhombic symmetry for the SO₂⁻• radical with g-values of gₓ = 2.0089, gᵧ = 2.0052, and g₂ = 2.0017. nih.govnih.gov The use of spin traps like 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) has also been employed in the EPR detection of sulfur-based radicals, although no spin adduct was observed for SO₂⁻• in one study. researchgate.net

Chromatographic and Electrophoretic Separations

Chromatographic techniques are indispensable for separating and quantifying the complex mixtures of sulfur oxyanions that result from dithionite decomposition.

Ion Chromatography for Multi-Species Sulfur Oxyanion Analysis

Ion chromatography (IC) is a rapid and reliable method for the quantification of dithionite and its decomposition products, such as sulfite, sulfate, and thiosulfate. acs.orgresearchgate.net It offers a simple, one-step method that can be automated for accurate and fast analysis, which is a significant advantage over traditional wet chemistry methods like iodometric titration. acs.orgresearchgate.net To overcome the instability of dithionite during analysis, it can be derivatized by a quantitative reaction with formaldehyde (B43269) to form the more stable hydroxymethanesulfinate. researchgate.net

Various IC methods have been developed for the separation of a wide range of inorganic sulfur anions, including sulfide (B99878), sulfite, sulfate, thiosulfate, and dithionate. researchgate.netthermofisher.com These methods often utilize anion-exchange columns with different eluent systems, such as carbonate-bicarbonate solutions. researchgate.netoup.com Suppressed conductivity detection is commonly used, providing high sensitivity for the analytes. researchgate.net The detection limits for many sulfur anions are in the low parts-per-billion (ppb) range. researchgate.net

Liquid Chromatography Applications

High-Performance Liquid Chromatography (HPLC) is another valuable tool for the analysis of dithionite and related compounds. analis.com.mynih.gov HPLC methods have been developed for the quantitative determination of dithionite in various samples. ub.ro For instance, an HPLC method using a C18 column with a gradient elution of methanol (B129727) and formic acid in water has been established. ub.ro

Liquid chromatography coupled with mass spectrometry (LC/MS), particularly LC/MS/MS, provides a powerful platform for the speciation and sensitive determination of sulfur-containing metabolites. shimadzu.comnih.gov These methods allow for the simultaneous analysis of various sulfur compounds with high selectivity and sensitivity. nih.gov For example, LC coupled with inductively coupled plasma mass spectrometry (LC-ICP-MS) can be used for the speciation of sulfur compounds, with detection limits in the range of a few nanograms of sulfur per milliliter. researchgate.net

Electrochemical and Titrimetric Methods for Dithionite Quantification

Traditional and modern electrochemical techniques provide robust frameworks for quantifying dithionite. These methods are valued for their accuracy and adaptability to various sample matrices.

Titrimetric methods are foundational for the chemical analysis of dithionite. However, the direct titration of dithionite is often complicated by the presence of its decomposition products, such as thiosulfate and sulfite, which are also reducible species. tandfonline.com

Iodometric titration is a classic and widely used method. A significant challenge is that dithionite, bisulfite, and thiosulfate all reduce iodine, making a single titration insufficient for a mixture. acs.orgresearchgate.net To overcome this, a method involving three separate iodometric titrations can be employed to quantitatively determine each component. tandfonline.comacs.orgresearchgate.net In one variation of the method, formaldehyde is added to the sample. Formaldehyde reacts with dithionite to form hydroxymethanesulfinate and also binds with any bisulfite present. acs.org This allows for the selective titration of the hydroxymethanesulfinate with iodine, providing a measure of the original dithionite concentration. acs.org The accuracy of iodometric methods is well-established, and they often serve as a benchmark for newer instrumental techniques like ion chromatography. researchgate.netacs.orgresearchgate.net

Potentiometric titrations offer an alternative by monitoring the change in solution potential to determine the endpoint. Dithionite and indigo (B80030) concentrations in textile dyebaths can be monitored simultaneously via potentiometric titration using potassium hexacyanoferrate(III) as the titrant. enscada.comcore.ac.uk The difference in the standard potentials of indigo and dithionite, approximately 150 mV, allows for their distinct quantification in the same titration. core.ac.uk However, this method can be susceptible to interferences, for instance from black sulfur dye when it is present. enscada.com Another potentiometric approach involves the use of a lead ion-selective electrode, which has been successfully applied to the analysis of mixtures containing sulphate, sulphite, and dithionate. utoronto.canih.gov

Table 1: Comparison of Titrimetric Methods for Dithionite Quantification
MethodPrincipleTitrantKey ConsiderationsReferences
Iodometric TitrationOxidation of dithionite (often after derivatization with formaldehyde) and other sulfur species by iodine.Iodine (I₂)Requires multiple titrations or masking agents (e.g., formaldehyde) to differentiate from interfering species like sulfite and thiosulfate. tandfonline.comacs.org tandfonline.comacs.orgresearchgate.net
Potentiometric TitrationMonitoring of electrochemical potential changes during titration to detect the endpoint.Potassium Hexacyanoferrate(III) (K₃[Fe(CN)₆])Allows for simultaneous determination of dithionite and other compounds like indigo in dyebaths. core.ac.uk Can be affected by interferences from other dyes. enscada.com enscada.comcore.ac.uk

Amperometric and polarographic methods are sensitive electrochemical techniques based on measuring the current produced by the oxidation or reduction of dithionite at an electrode.

Amperometric sensors have been developed for dithionite detection, often employing chemically modified electrodes to enhance performance. For example, a carbon ceramic electrode modified with a ruthenium complex has been shown to effectively catalyze the oxidation of dithionite, lowering the overpotential required. capes.gov.brrsc.org This sensor exhibits high sensitivity and a rapid response time of less than 2 seconds. capes.gov.br Under optimal conditions (pH 9), it provides a linear response for dithionite concentrations from 1 to 100 µM with a detection limit of 0.65 µM. capes.gov.brrsc.org Research has also focused on using catalysts like cobalt(II)tetrasulfonated phthalocyanine (B1677752) on gold electrodes, which improves the sensitivity and selectivity of dithionite detection by accelerating the charge transfer kinetics. core.ac.uk These sensors are crucial for monitoring dithionite in industrial settings like textile applications. oecd.orgugent.be

Polarography, particularly differential pulse polarography, is another effective technique. researchgate.net Dithionite is unstable in solution, but it can be stabilized by reacting it with formaldehyde to form hydroxymethanesulfinate, which is electrochemically active and can be determined by polarography. researchgate.netresearchgate.net This method has been optimized and applied to determine dithionite residues in food products like sugar. researchgate.netresearchgate.net Studies have demonstrated a linear detection range between 5 and 40 mg/L, with a limit of detection around 1.40 mg/L. researchgate.net Continuous polarographic analysis has also been used to study the kinetics of dithionite decomposition in aqueous solutions. cdnsciencepub.comscilit.com

Table 2: Performance of Amperometric and Polarographic Techniques for Dithionite
TechniqueElectrode/SetupLinear RangeDetection LimitKey FeaturesReferences
AmperometryRuthenium complex-modified carbon ceramic electrode1–100 µM0.65 µMHigh sensitivity, fast response (<2 s), good surface renewability. capes.gov.br capes.gov.brrsc.org
AmperometryCobalt(II)tetrasulfonated phthalocyanine-modified gold electrodeNot specifiedLower than bare gold electrodeImproved sensitivity and selectivity due to electrocatalysis. core.ac.uk core.ac.uk
Differential Pulse PolarographyDropping mercury electrode (after formaldehyde stabilization)5–40 mg/L1.40 mg/LApplied to determine dithionite residue in sugar samples. researchgate.net researchgate.netresearchgate.net

Iodometric and Potentiometric Titrations

Novel Probe Development for Dithionite Detection

The development of molecular probes that signal the presence of a specific analyte through a change in an optical property (fluorescence or color) represents a major advancement in chemical sensing.

Fluorescent probes offer high sensitivity and selectivity for dithionite detection. A significant area of research is the development of probes that operate in the near-infrared (NIR) region, which is advantageous for biological imaging due to reduced background interference. One such NIR probe, DCM-MQ, demonstrates a rapid colorimetric and fluorescent response to dithionite in under 3 seconds, with a very low detection limit of 19 nM. researchgate.netnih.govrsc.org This probe consists of a dicyanomethylene-benzopyran reporter and a 1-methylquinolinium (B1204318) recognition site. researchgate.netnih.gov

Other novel sensor designs include those based on silicon nanowires (SiNWs). A facile fluorescent sensor was constructed by immobilizing a fluorescent molecule (dansyl group) and a quencher/recognizing group (dabsyl group) onto SiNWs. researchgate.net This system showed a linear response to dithionite concentrations from 0.1 to 1 mM. researchgate.net

Xanthylium-based fluorescent probes have been synthesized for the rapid detection of dithionite in food samples. nih.gov One probe, SH-1, responds selectively to dithionite within 10 seconds, causing a decrease in its fluorescence emission. nih.gov The detection mechanism involves a Michael addition reaction followed by oxidation. nih.gov This probe has a detection limit of 0.139 µM and has been successfully used to quantify dithionite in spiked white granulated sugar samples. nih.gov Colorimetric probes have also been developed, where the redox reaction between dithionite and a reagent like diquat (B7796111) or paraquat (B189505) produces a distinct color change. acs.org

Table 3: Characteristics of Novel Probes for Dithionite Detection
Probe TypeExampleDetection MechanismResponse TimeDetection Limit (LOD)References
Near-Infrared FluorescentDCM-MQColorimetric and fluorescent change upon reduction of 1-methylquinolinium.< 3 seconds19 nM researchgate.netnih.gov
Xanthylium-based FluorescentSH-1Fluorescence quenching via Michael addition and oxidation.< 10 seconds0.139 µM nih.gov
Silicon Nanowire-based FluorescentDansyl/Dabsyl-SiNWsFluorescence modulation on the SiNW surface.Not specifiedLinear range: 0.1-1 mM researchgate.net
ColorimetricDiquat/ParaquatRedox reaction producing colored radical species.Not specifiedNot specified acs.org

In Situ and Real-Time Monitoring Approaches in Reaction Systems

The ability to monitor dithionite concentrations in situ and in real-time is essential for process control in industries like textiles and for managing environmental remediation projects. enscada.comresearchgate.net

In the textile industry, maintaining the correct concentration of dithionite is crucial for vat dyeing processes. enscada.com Flow injection analysis (FIA) has been developed as a real-time analytical technique to monitor reagents in dyebaths. enscada.com FIA can be coupled with detectors like fiber optic spectrometers to continuously measure the concentration of species in the dyeing solution, offering a more reliable alternative to traditional titration methods for continuous processes. enscada.com

In environmental remediation, in situ redox manipulation (ISRM) using dithionite injection is a technology used to create a permeable treatment barrier to remove contaminants like chromate (B82759) from groundwater. researchgate.netosti.gov Monitoring the dithionite concentration and its reaction products within the aquifer is key to understanding the effectiveness and longevity of the treatment zone. researchgate.netzarmesh.com Intermediate-scale laboratory experiments simulating field conditions have been used to study the reaction kinetics. researchgate.netosti.gov In these studies, dithionite breakthrough curves are monitored at various sampling ports to model its reaction with aquifer sediments and its disproportionation. researchgate.netosti.gov This data is critical for designing effective field-scale deployments, such as those used for uranium or chromium remediation. researchgate.netmdpi.com

Table 4: In Situ and Real-Time Monitoring Techniques for Dithionite
MethodologyApplication AreaPrinciple/DetectorPurposeReferences
Flow Injection Analysis (FIA)Textile Vat DyeingCoupled with spectroscopy or electrochemical sensors.Real-time monitoring and control of dithionite and dye concentrations in continuous dyebaths. enscada.com
Groundwater Sampling and AnalysisEnvironmental Remediation (ISRM)Various analytical methods (e.g., UV-Vis, IC, Titration) on samples from monitoring wells.To track the transport and reaction kinetics of injected dithionite in an aquifer to assess treatment zone creation. researchgate.netosti.govmdpi.com

Applications of Dithionite in Specialized Industrial and Environmental Processes Research

Dithionite (B78146) in Lignocellulosic Processing and Pulp Bleaching Science

Hydrogen dithionite, more commonly known as sodium dithionite or hydrosulfite in industrial applications, is a key reductive bleaching agent in the pulp and paper industry. cellulosechemtechnol.ro It is particularly effective for high-yield pulps, such as mechanical and chemi-mechanical pulps, where the goal is to increase brightness without significant removal of lignin (B12514952). jyu.firesearchgate.net This lignin-preserving bleaching process focuses on chemically modifying the chromophores within the lignin structure that are responsible for the pulp's color. jyu.fi

Mechanisms of Lignin and Chromophore Modification

The bleaching action of dithionite involves the reduction of colored groups within the complex lignin polymer. jyu.fi Lignin's color is largely attributed to the presence of various chromophoric structures, including quinones, and carbonyl groups conjugated with aromatic rings. cellulosechemtechnol.roncsu.edu Dithionite selectively reduces these groups, converting them into colorless structures. cellulosechemtechnol.roresearchgate.net

Specifically, dithionite reduces quinone and aldehyde structures present in lignin macromolecules. cellulosechemtechnol.ro For instance, o- and p-quinones are reduced to their corresponding hydroquinones, and conjugated carbonyl groups, such as those in coniferaldehyde (B117026) units, are reduced to hydroxyl groups. jyu.fincsu.edu This process disrupts the conjugated systems that absorb visible light, thereby decreasing the light absorption coefficient of the pulp and increasing its brightness. cellulosechemtechnol.roresearchgate.net The reaction of dithionite in an aqueous medium can be represented as:

S₂O₄²⁻ + 2H₂O → 2HSO₃⁻ + 2H⁺ + 2e⁻ cellulosechemtechnol.ro

The electrons generated in this reaction are responsible for the reduction of the chromophoric sites in lignin. The efficiency of this process is influenced by factors such as temperature and pH. Higher temperatures facilitate the diffusion of dithionite ions into the fiber cell wall, leading to a higher reaction rate. cellulosechemtechnol.roresearchgate.net

The photoyellowing of lignin-rich pulps, a significant issue in paper permanence, is also linked to chromophoric structures. diva-portal.org This process is initiated by the absorption of UV radiation by photo-active groups in lignin, leading to the formation of intermediates like phenoxyl radicals and ultimately, colored quinonoid structures. diva-portal.org Reductive bleaching with dithionite can mitigate this by reducing the initial chromophores that can act as precursors in the photoyellowing process. ncsu.edu

Impact on Cellulose (B213188) and Hemicellulose Integrity

A primary advantage of using dithionite for bleaching high-yield pulps is its high selectivity for lignin chromophores, with minimal impact on the carbohydrate components of the pulp, namely cellulose and hemicellulose. jyu.fi The objective of lignin-preserving bleaching is to enhance brightness without degrading and dissolving the lignocellulosic material. jyu.fi

Unlike oxidative bleaching agents, which can lead to depolymerization of cellulose and hemicellulose chains, dithionite's reductive action is gentler on these polysaccharides. This preserves the pulp's yield and strength properties. cellulosechemtechnol.ro Studies have shown that dithionite treatment can even lead to an increase in the crystallinity index of the pulp, which is attributed to the removal of amorphous components like residual lignin and hemicellulose without significant damage to the crystalline cellulose structure. researchgate.net The removal of hemicelluloses can increase the porosity of the fibers, which may improve enzyme accessibility in subsequent processing steps. frontiersin.org However, significant loss of the carbohydrate fraction can occur under harsh conditions, such as high temperatures in organosolv processes. researchgate.netresearchgate.net

Some research indicates that reactions with dithionite can result in the sulfonation of lignin derivatives. frontiersin.org This process can render the lignin more hydrophilic, which may be beneficial in some applications by preventing non-productive adsorption of enzymes onto the fibers. frontiersin.org

Optimization of Bleaching Conditions for Enhanced Yield and Selectivity

The effectiveness of dithionite bleaching is highly dependent on several process parameters, and their optimization is crucial for maximizing brightness gain while maintaining pulp yield and selectivity. cellulosechemtechnol.ro Key factors include pH, temperature, consistency (pulp concentration), reaction time, and the presence of chelating agents. cellulosechemtechnol.roresearchgate.net

pH: The optimal pH for dithionite bleaching is typically in the range of 6-7. cellulosechemtechnol.ro At this pH, the dithionite ion is relatively stable, and the reduction of chromophores is efficient. Deviating from this range can lead to decreased brightness and yield. cellulosechemtechnol.ro

Temperature: Higher temperatures generally favor the bleaching reaction by increasing the diffusion rate of dithionite into the fiber wall. cellulosechemtechnol.roresearchgate.net However, excessively high temperatures can also lead to the thermal decomposition of dithionite, reducing its effectiveness.

Consistency: Pulp consistency also plays a role, with studies showing that very low consistencies can result in lower yield and brightness. cellulosechemtechnol.ro

Chelating Agents: The presence of metal ions, such as iron and manganese, can catalyze the decomposition of dithionite. Therefore, chelating agents like Diethylenetriaminepentaacetic acid (DTPA) are often added to the bleaching liquor to sequester these metal ions and stabilize the dithionite. cellulosechemtechnol.ro

Additives: Other additives, such as sodium borohydride (B1222165), have been investigated to enhance the bleaching effect and potentially reduce the required dithionite dosage. researchgate.net

Two-stage bleaching processes, often combining an oxidative stage with hydrogen peroxide (P) and a reductive stage with dithionite (Y), can achieve higher brightness levels than a single-stage process. cellulosechemtechnol.ro The sequence of these stages can be optimized for specific pulp types and desired outcomes. For example, a peroxide stage followed by a dithionite stage (PY sequence) can effectively bleach high-yield pulps. cellulosechemtechnol.ro

Interactive Data Table: Optimization of Dithionite Bleaching Parameters for Bagasse Pulp

ParameterRange StudiedOptimal Value/RangeObserved Effect on Brightness (ISO points increase)Observed Effect on Yield
pH 3 - 126-7~6-8 points increase at optimal pH. cellulosechemtechnol.roMaximum yield at pH 7. cellulosechemtechnol.ro
Consistency (%) 4 - 207-20~8-9 points increase. cellulosechemtechnol.roHighest at 10%. cellulosechemtechnol.ro
Temperature (°C) Not specified in detailHigher temperatures favor reaction rate. cellulosechemtechnol.roresearchgate.netNot specifiedNot specified
Bleaching Sequence One-stage (Y) vs. Two-stage (PY)Two-stage (PY)One-stage: 8.7 points; Two-stage: 15.1 points. cellulosechemtechnol.roNot specified

Advanced Dyeing and Stripping Chemistry in Textile Research

In the textile industry, dithionite is a widely used reducing agent, particularly for vat and sulfur dyes. google.comum.si These dyes are insoluble in water and must be converted to a soluble form to be applied to textile fibers. nih.govresearchgate.net

Dithionite as a Reductant for Vat and Sulfur Dyes

Vat and sulfur dyes are characterized by their conjugated dicarbonyl systems. utupub.fi Dithionite acts as a potent reducing agent, converting these insoluble dyes into their water-soluble "leuco" forms. utupub.ficore.ac.uk This reduction process, often referred to as "vatting," allows the dye to penetrate and affix to the textile fibers, typically cellulosic materials like cotton. nih.gov

The general reaction involves the two-electron reduction of the dye molecule. utupub.fi Once the fiber is impregnated with the soluble leuco dye, it is exposed to an oxidizing agent, or simply air, which re-forms the original insoluble dye molecule, trapping it within the fiber structure. researchgate.net This results in excellent color fastness properties. nih.gov

While effective, the use of sodium dithionite in textile dyeing has environmental concerns due to the production of by-products such as sulfite (B76179) and sulfate (B86663). um.sinih.gov This has led to research into more ecologically friendly alternatives, including organic reducing agents, enzymes, and electrochemical methods. um.si

Mechanisms of Dye Molecule Reduction and Removal

The reduction of vat and sulfur dyes by dithionite is a complex process. At lower temperatures, dithionite is believed to act as a two-electron transfer reagent. sdc.org.uk The reduction potential of the dyebath is a critical parameter that depends on the concentration of the dithionite and the temperature. sdc.org.uk

In addition to dyeing, dithionite is also used in "reduction clearing" or "stripping" processes. austinpublishinggroup.com This is an after-treatment for dyed polyester (B1180765) fabrics to remove unfixed disperse dye molecules from the surface, thereby improving wash fastness. austinpublishinggroup.com The mechanism involves the reduction of the insoluble dye molecules on the fabric surface into water-soluble forms, which can then be easily rinsed away. austinpublishinggroup.com

Research has also explored the use of dithionite in combination with other chemicals or processes to enhance its efficiency. For example, the addition of sodium hydroxymethanesulfinate to sodium dithionite has been shown to improve the quality of dyeing with vat and sulfur dyes. google.com Furthermore, advanced reduction processes (ARPs) utilizing dithionite in conjunction with UV-C light have been investigated for the degradation of dyes in aqueous solutions, indicating a potential application in wastewater treatment. dntb.gov.uaacs.org

Process Design for Sustainable Textile Operations

This compound, commonly referred to as sodium hydrosulfite or dithionite in industrial contexts, is a critical reducing agent in the textile industry, particularly for vat dyeing. patin-a.degoogle.com Vat dyes, such as indigo (B80030), are insoluble in water and must be converted to their soluble leuco form to be absorbed by textile fibers. patin-a.deascensusspecialties.com Dithionite facilitates this reduction process, enabling the dyeing of cellulosic fibers like cotton with high fastness properties. patin-a.desdc.org.uk

The traditional vat dyeing process often involves using an excess of sodium dithionite to ensure complete dye reduction and to maintain it in its soluble state, as it decomposes rapidly. google.com However, this practice raises environmental concerns due to the release of sulfur compounds in wastewater, which can increase the chemical oxygen demand (COD). ascensusspecialties.com Research into more sustainable textile operations focuses on optimizing dithionite use and exploring alternatives.

Process design improvements include the development of stabilized dithionite compositions. For instance, a reducing agent composition containing about 85-97.5% by weight of sodium dithionite and about 2.5-15% by weight of sodium hydroxymethanesulfinate has been shown to be more stable against decomposition. google.com This increased stability can reduce the required amount of dithionite by as much as 20-40%, leading to cost savings and a lower environmental footprint. google.com

Alternative reducing systems are also being investigated. Indirect electrolysis has been explored as a method to reduce vat dyes, with results comparable to conventional methods using sodium dithionite. sdc.org.uk This electrochemical approach offers the potential for regeneration of the reducing agent, which is not feasible with dithionite in most current setups. sdc.org.uk Another alternative is the use of sodium borohydride, which is considered more environmentally friendly due to its less toxic by-products. ascensusspecialties.com

Environmental Remediation and Pollutant Transformation Studies

This compound is a powerful reducing agent that has been extensively studied for its potential in environmental remediation, particularly for the treatment of contaminated soil and groundwater. nih.govtandfonline.com Its ability to transform a wide range of pollutants into less harmful substances makes it a valuable tool in various remediation strategies.

Reduction of Halogenated Organic Compounds

Dithionite has demonstrated effectiveness in the reductive dehalogenation of various halogenated organic compounds. For example, it can reduce carbon tetrachloride (CCl₄) in aqueous solutions to concentrations below 2.5 mg/L within 2.5 hours, with the primary product being the trichloromethanesulfinate anion (CCl₃SO₂⁻). oup.comosti.gov Research has also shown that dithionite can facilitate the reductive dechlorination of perchloroethylene (PCE), transforming it into less chlorinated and non-chlorinated products like trichloroethylene (B50587) (TCE), dichloroethene (DCE), acetylene, ethene, and ethane. nih.govacs.org

The dechlorination of chloroacetanilide herbicides, such as alachlor (B1666766), has also been successfully achieved using dithionite. acs.orgnih.gov The reactivity for these herbicides follows the order: propachlor (B1678252) > alachlor > acetochlor (B104951) > metolachlor. nih.gov In some cases, the effectiveness of dithionite is enhanced when used in conjunction with other materials. For instance, viologens can act as electron-transfer catalysts in a two-phase system to mediate the reductive dehalogenation of α-halogeno ketones by sodium dithionite. rsc.orgrsc.org

Table 1: Reductive Dehalogenation of Halogenated Organic Compounds by Dithionite

CompoundConditionsKey FindingsReference
Carbon Tetrachloride (CCl₄)Aqueous solutionReduced from ~650 mg/L to <2.5 mg/L in 2.5 hours. oup.com
Perchloroethylene (PCE)Homogeneous dithionite solution and dithionite-treated clay mineral suspensionsTransformation to TCE, DCE, acetylene, ethene, and ethane. nih.govacs.org
AlachlorDithionite-treated aquifer sedimentDechlorination to a major degradation product. acs.org
α-Halogeno ketonesTwo-phase system with viologen catalystQuantitative reductive dehalogenation to corresponding ketones. rsc.org

Treatment of Heavy Metal and Oxyacid Salt Contaminants

Dithionite is effective in the remediation of heavy metal and oxyacid salt contaminants, primarily through reduction reactions that decrease their toxicity and mobility. A significant application is the reduction of hexavalent chromium (Cr(VI)) to the less toxic and less soluble trivalent chromium (Cr(III)). cambridge.orgnih.govsoton.ac.uk This process is often catalyzed by the presence of iron. nih.gov Studies have shown that dithionite can effectively reduce Cr(VI) in chromite ore processing residue (COPR), with subsequent addition of sodium phosphate (B84403) further immobilizing the resulting Cr(III) as crystalline CrPO₄·6H₂O. nih.govsoton.ac.uk The direct application of sodium dithionite to chromium-contaminated groundwater has been shown to reduce Cr(VI) to zero concentration within 30 minutes at a pH of 2.5. asianpubs.org

Dithionite-reduced clays (B1170129), which contain Fe(II), have also been shown to efficiently remove soluble Cr(VI) from solution by reducing it to Cr(III) and immobilizing it at the clay-water interface. cambridge.orgresearchgate.net The capacity of these clays to reduce Cr(VI) is directly correlated with their ferrous iron content. researchgate.net

In Situ Chemical Reduction (ISCR) for Aquifer and Sediment Remediation

In situ chemical reduction (ISCR) is a remediation technology that involves introducing a reducing agent into the subsurface to transform contaminants into less harmful forms. frtr.govepa.gov Dithionite is a commonly used reductant in ISCR applications, particularly for creating a reactive barrier in aquifers. iaea.orgenviro.wiki When injected into an aquifer, dithionite reduces native ferric iron (Fe(III)) in the sediment to ferrous iron (Fe(II)), creating a reduced zone that can then abiotically degrade contaminants like TCE. epa.govnih.gov This technology, sometimes referred to as in situ redox manipulation (ISRM), has been successfully applied to treat plumes of contaminants like chromate (B82759) and chlorinated solvents. enviro.wikibattelle.orgclu-in.org

Laboratory and field studies have demonstrated the potential of dithionite for creating these reactive barriers. For instance, dithionite treatment of aquifer sediments can lead to the dechlorination of chloroacetanilide herbicides. acs.orgnih.gov The process involves the reduction of native iron in the sediment, which then acts as the reductant for the contaminant. nih.govresearchgate.net The longevity and reactivity of the reduced iron barrier are critical factors for the long-term success of this remediation approach. iaea.org

Table 2: Dithionite in In Situ Chemical Reduction (ISCR)

ApplicationMechanismTarget ContaminantsReference
Aquifer RemediationCreates a reduced-sediment barrier by reducing structural Fe(III) to Fe(II).Inorganic and organic species. iaea.org
TCE DechlorinationReduces Fe(III)-oxides in sediment to adsorbed or structural Fe(II) phases, which then degrade TCE.Trichloroethylene (TCE). epa.gov
In Situ Redox Manipulation (ISRM)Injection of dithionite to reduce native ferric iron, creating a treatment zone.Chromate, carbon tetrachloride, trichloroethylene. enviro.wiki
Herbicide DechlorinationReduces native Fe(III) in aquifer sediment, creating a redox barrier of Fe(II)-bearing minerals that dechlorinate herbicides.Chloroacetanilide herbicides. acs.orgnih.gov

Generation of Reactive Species (e.g., Oxidizing Radicals) for Pollutant Degradation

While primarily known as a reducing agent, research has shown that dithionite can also be a source of reactive oxygen species (ROS), including oxidizing radicals, under certain conditions. nih.govtandfonline.comnih.govahajournals.org In oxic soil slurries, dithionite can generate hydroxyl (HO•) and sulfate (SO₄•⁻) radicals, which can then be used for advanced oxidation remediation of organic pollutants. nih.govtandfonline.comtandfonline.com The generation of these radicals is influenced by factors such as dithionite concentration, soil dosage, temperature, and pH. tandfonline.comtandfonline.com For example, increasing dithionite concentration from 2.5 to 10 mM has been shown to increase the production of para-hydroxybenzoic acid (a product indicating radical generation) from 15.0 to 27 µM in 120 minutes. nih.govtandfonline.com

Dithionite can also be used to activate persulfate (PS) to generate sulfate radicals (SO₄•⁻), a powerful oxidant for degrading refractory organic pollutants. researchgate.netarabjchem.orgresearchgate.net The PS/dithionite system has been shown to effectively degrade contaminants like atrazine (B1667683) and sulfamethoxazole (B1682508). researchgate.netnih.gov In the degradation of atrazine, sulfate radicals were identified as the dominant reactive species. researchgate.net For sulfamethoxazole degradation in a Fe²⁺/dithionite/PDS system, both SO₄•⁻ and •OH were found to be the dominant reactive species, with contributions of 60.1% and 33.9%, respectively. nih.gov

Enhancement of Zero-Valent Iron (ZVI) Reactivity in Remediation Systems

Zero-valent iron (ZVI) is a widely used material for in situ remediation of contaminated groundwater. However, its reactivity can decrease over time due to the formation of a passivating layer of iron oxides on its surface. Dithionite can be used to restore the reactivity of passivated nanoscale ZVI (NZVI). acs.org By reducing the passivating iron(III) oxide layer, low concentrations of dithionite can restore the suspension's reactivity to levels equal to or even greater than that of unaged NZVI. acs.org This allows for a significant increase in the removal capacity of pollutants like Cr(VI). acs.org

The combination of dithionite with ZVI particles has been shown to enhance the reduction rates of various chlorinated hydrocarbons. researchgate.net This enhancement is attributed to the regeneration of reactive Fe(II) species on the ZVI surface. researchgate.net The use of dithionite to produce nZVI particles also presents advantages over the more common borohydride reduction method, as it uses a less expensive reducing agent and avoids the production of potentially explosive hydrogen gas. researchgate.net

Dithionite in Mineral Processing and Extractive Metallurgy Research

This compound, more commonly known as sodium dithionite in industrial applications, serves as a potent reducing agent in various hydrometallurgical processes. Its ability to lower the redox potential of solutions is harnessed for selective metal recovery and mineral surface modification.

Selective Leaching and Reduction of Metal Ores

Research has demonstrated the efficacy of dithionite in the selective leaching and reduction of various metal ores. It is particularly effective in systems where a change in the oxidation state of a metal facilitates its separation from the ore matrix.

For instance, in the processing of manganese ores, dithionite has been investigated as a reducing agent to leach manganese from ferruginous manganese ore in a sulfuric acid solution. Studies have optimized conditions for manganese extraction, achieving complete leaching under specific parameters. researchgate.net The reductive leaching process is based on the principle that reducing higher-valence, insoluble manganese oxides to the more soluble Mn(II) state allows for their dissolution. Similarly, research into the in-situ leach mining of manganese ores has shown that dithionite-based lixiviants can selectively leach manganese over iron. 911metallurgist.com

Dithionite is also employed to manage iron in hydrometallurgical circuits. In the leaching of nickel laterite ores, which often have high iron content, dithionite can reduce Fe(III) to Fe(II). scielo.brscielo.br This is significant because Fe(III) tends to precipitate at lower pH values, complicating separation processes, whereas Fe(II) remains soluble over a wider pH range. scielo.brscielo.br This selective reduction can improve the recovery of other valuable metals like nickel and copper. scielo.brresearchgate.net For example, in a study on copper recovery from nickel laterite leach waste, sodium dithionite was used to selectively precipitate copper by reducing the solution's redox potential. researchgate.net

Furthermore, research on the leaching of rare-earth elements from silicate-based ores has shown that the addition of sodium dithionite can increase the extraction efficiency of these valuable elements. mdpi.com By creating a reducing medium, dithionite can facilitate the release of rare-earth elements that may be associated with iron compounds within the ore. mdpi.com

The table below summarizes key research findings on the use of dithionite for selective leaching and reduction.

Ore TypeTarget Metal(s)Key Findings
Ferruginous Manganese OreManganese (Mn)Complete manganese leaching was achieved under optimized conditions of sulfuric acid concentration, dithionite concentration, temperature, and other parameters. researchgate.net
Nickel LateriteNickel (Ni), Cobalt (Co), Copper (Cu)Dithionite reduces Fe(III) to Fe(II), preventing its precipitation and improving the recovery of Ni and Cu. scielo.brscielo.brresearchgate.net Selective copper precipitation is possible by controlling the redox potential. researchgate.net
Silicate-based OreRare-Earth Elements (REEs)The addition of dithionite increased the leaching efficiency of REEs from approximately 60% to 80%. mdpi.com
Gold OreGold (Au), Chalcopyrite (CuFeS₂)Dithionite can be used as a depressant for pyrite (B73398), allowing for the selective flotation of gold and chalcopyrite at a lower pH. researchgate.net

Surface Modification of Minerals for Separation Processes (e.g., Flotation)

In mineral flotation, dithionite is utilized to modify the surface properties of minerals, thereby influencing their interaction with flotation reagents and enabling selective separation. It primarily acts as a reducing agent to control the pulp potential (Eh) and prevent the oxidation of sulfide (B99878) minerals. dergipark.org.trresearchgate.net

A key application of dithionite in flotation is as a depressant for pyrite (FeS₂), a common gangue mineral in gold and base metal ores. researchgate.netdergipark.org.tr By reducing the pulp potential, dithionite can create conditions that render the pyrite surface more hydrophilic, preventing the adsorption of collectors and thus depressing its flotation. dergipark.org.tr This allows for the selective flotation of valuable minerals like gold and chalcopyrite. researchgate.netdergipark.org.tr Research has shown that using sodium dithionite can significantly decrease pyrite recovery while having a limited impact on gold and chalcopyrite recoveries, especially at a controlled pH. researchgate.net

Studies have also investigated the effect of dithionite on other sulfide minerals. For instance, in the flotation of galena (PbS) and chalcopyrite, the presence of dithionite ions was found to decrease collector adsorption on the mineral surfaces due to the decomposition of xanthate collectors. dergipark.org.tr In the case of galena and sphalerite (ZnS) separation, dithionite has been shown to suppress galena oxidation and the contamination of sphalerite with lead ions. researchgate.net However, the formation of lead sulfite on the galena surface, which hinders xanthate adsorption, needs to be carefully managed. researchgate.net

The following table outlines research findings on dithionite's role in mineral surface modification for flotation.

Mineral SystemEffect of DithioniteOutcome
Gold Ore with PyriteActs as a pyrite depressant by reducing pulp potential. researchgate.netdergipark.org.trSelective flotation of gold and chalcopyrite from pyrite. researchgate.net
Galena and ChalcopyriteDecreases collector adsorption due to xanthate decomposition. dergipark.org.trReduced flotation performance under certain conditions. dergipark.org.tr
Galena and SphaleriteSuppresses galena oxidation and lead contamination of sphalerite. researchgate.netPotential for improved selective flotation, but lead sulfite formation is a consideration. researchgate.net

Dithionite as a Reductant in Biochemical and Enzymatic Research

Sodium dithionite is a widely used, powerful reducing agent in biochemical and enzymatic studies, particularly for investigating redox-active proteins. Its low redox potential makes it capable of reducing a wide range of biological molecules. ahajournals.orgnih.gov

Applications in Studying Redox-Active Metalloenzymes (e.g., Nitrogenase, Hydrogenase)

Dithionite is a common tool for studying metalloenzymes that catalyze redox reactions. In nitrogenase research, dithionite is frequently used as an artificial electron donor to the Fe protein component, which then transfers electrons to the MoFe protein for the reduction of dinitrogen to ammonia. mdpi.comresearchgate.net This allows for in vitro assays of nitrogenase activity and detailed spectroscopic studies of the enzyme's various redox states. mdpi.com

Similarly, in the study of [FeFe] hydrogenases, enzymes that catalyze the reversible conversion of protons and electrons to molecular hydrogen, sodium dithionite is often employed to provide the necessary electrons for hydrogen production. mpg.de This has enabled the characterization of various catalytic intermediates using techniques like FTIR, EPR, and Mössbauer spectroscopy. rsc.org

However, it is crucial to recognize that dithionite is a non-physiological reductant, and its use can lead to artifacts. mpg.denih.gov

Investigations into Flavoprotein Redox Chemistry and Mechanism Elucidation

Flavoproteins, which contain flavin adenine (B156593) dinucleotide (FAD) or flavin mononucleotide (FMN) as a prosthetic group, are central to a vast array of biological redox reactions. Dithionite is extensively used in the study of these enzymes to probe their redox chemistry and reaction mechanisms.

Reductive titrations using dithionite allow for the stepwise reduction of the flavin cofactor, enabling the characterization of the one-electron reduced semiquinone and the two-electron reduced hydroquinone (B1673460) states. researchgate.netd-nb.info This has been instrumental in understanding the electron-transfer properties of flavoproteins. For example, in the study of electron-transferring-flavoprotein (ETF) systems, dithionite titrations have been used to investigate the redox potentials of the two FAD cofactors and the stabilization of the semiquinone state. researchgate.net

Dithionite has also been used to study the redox-dependent structural changes in flavoproteins. By reducing flavoprotein crystals with dithionite and solving their structures, researchers can identify conformational changes that occur upon reduction of the flavin cofactor, providing insights into the enzyme's mechanism. nih.gov Furthermore, in studies of mammalian thioredoxin reductase, spectroscopic redox titrations with dithionite have been used to support proposed structural models of the enzyme's active site. pnas.org

Considerations of Non-Physiological Reductant Effects in Biological Systems

While dithionite is a valuable tool, its use as a non-physiological reductant in biological systems requires careful consideration due to potential side effects and artifacts. mpg.denih.gov One significant issue is that the reaction of dithionite with oxygen can produce reactive oxygen species (AOS), such as superoxide (B77818) anions and hydrogen peroxide. ahajournals.org This can lead to experimental outcomes that are not representative of true physiological hypoxia. ahajournals.org

In the context of metalloenzyme research, the byproducts of dithionite oxidation can interact with the enzyme and influence its activity and spectroscopic properties. For instance, in studies of [FeFe] hydrogenases, it has been shown that sulfur dioxide (SO₂), an oxidation product of dithionite, can bind to the enzyme's active site. mpg.denih.govacs.org This binding can inhibit hydrogen production and lead to the formation of spectroscopic states that were previously thought to be catalytic intermediates but are now considered artifacts of using a non-physiological reductant. mpg.denih.govacs.org This has led to the re-evaluation of the catalytic mechanism of these enzymes. nih.govacs.org

The complex chemistry of dithionite and its various decomposition products can also interfere with electrochemical studies of enzymes like nitrogenase, potentially leading to misinterpretation of the results. researchgate.net Therefore, it is crucial for researchers to be aware of these potential artifacts and, where possible, to use physiological reductants or to carefully control for the effects of dithionite and its byproducts. mdpi.commpg.denih.gov

The table below highlights some of the key considerations when using dithionite in biological research.

Biological SystemApplication of DithionitePotential Non-Physiological Effects
Redox-Active Metalloenzymes (e.g., Nitrogenase, Hydrogenase)Artificial electron donor for in vitro activity and spectroscopic studies. mdpi.commpg.deOxidation byproducts (e.g., SO₂) can bind to the active site, inhibiting the enzyme and creating artifactual spectroscopic states. mpg.denih.govacs.org
General Biological SystemsTo create hypoxic or anoxic conditions. ahajournals.orgReaction with oxygen produces reactive oxygen species (AOS), which can have their own biological effects, confounding the interpretation of results. ahajournals.org
FlavoproteinsReductive titrations to study redox chemistry and mechanism. researchgate.netd-nb.infoThe complex decomposition chemistry of dithionite can interfere with electrochemical measurements. researchgate.net

Theoretical and Computational Investigations of Dithionite Chemistry

Quantum Chemical Studies of Dithionite (B78146) Electronic Structure

Quantum chemical calculations are fundamental to elucidating the electronic properties and bonding nature of molecules. wikipedia.org Studies focusing on the dithionite anion (S₂O₄²⁻) have been crucial in explaining its structure, stability, and reactivity.

The reducing power of dithionite is one of its most significant properties. Computational methods, often in conjunction with experimental data, have been employed to determine its redox potential. The primary reducing agent in dithionite solutions is not the S₂O₄²⁻ ion itself, but its dissociation product, the sulfur dioxide radical anion ([SO₂]⁻˙). nih.gov The redox equilibrium is described as:

S₂O₄²⁻ ⇌ 2[SO₂]⁻˙

The actual redox couple is therefore more accurately represented as [SO₂]⁻˙/HSO₃⁻. The calculated midpoint redox potential (E') for this couple at pH 7 and 25°C is approximately -0.66 V. nih.gov

A critical aspect of dithionite chemistry is that its effective redox potential is dependent on its concentration. wordpress.comnih.gov Because the active reductant ([SO₂]⁻˙) is in equilibrium with the dimeric form (S₂O₄²⁻), the concentration of the radical is inversely proportional to the total dithionite concentration. wordpress.com At higher dithionite concentrations, the equilibrium shifts toward the less active dimer, causing the redox potential to become less negative. nih.gov This relationship has been quantified, with the midpoint potential (Em) changing by +29 mV for every tenfold increase in the concentration of S₂O₄²⁻. nih.gov The pH of the solution also strongly influences the redox potential. wordpress.comnih.gov

Table 1: Concentration Dependence of Dithionite Redox Potential This interactive table shows the calculated redox potential of dithionite solutions at varying concentrations at pH 7 and 25°C.

Concentration of DithioniteRedox Potential (mV)
1 M-386 wordpress.comnih.gov
100 mM-415 wordpress.com
1 mM-467 wordpress.com
1 µM-560 wordpress.com

Molecular Orbital Analysis and Bonding Characteristics

Reaction Pathway Modeling and Transition State Analysis

Modeling reaction pathways provides a molecular-level understanding of how chemical transformations occur. For dithionite, this includes its decomposition, its role in generating radicals, and its interactions with other substrates.

Density Functional Theory (DFT) has become a standard tool for investigating the mechanisms of complex chemical reactions. umn.edueurekaselect.com In the context of dithionite chemistry, DFT calculations have been used to elucidate plausible reaction mechanisms for various transformations. rsc.orgnih.gov For instance, DFT studies have been conducted to identify key intermediates and support proposed mechanisms in the reductive cyclization of organic compounds using sodium dithionite. rsc.org Similarly, DFT calculations have provided insight into the reductive activation of small molecules like SO₂ by metal complexes, which can lead to the formation of dithionite complexes. nih.gov These computational approaches allow for the characterization of transition states and the calculation of reaction energy profiles, which are essential for understanding reaction kinetics and feasibility. umn.edu DFT has also been used to confirm the proposed degradation pathways of environmental pollutants in the presence of dithionite-based reduction systems. researchgate.net

The generation of the [SO₂]⁻˙ radical is the defining step in the reductive chemistry of dithionite. wordpress.com Computational simulations are used to model the homolytic cleavage of the weak S-S bond in the S₂O₄²⁻ anion. wordpress.com These simulations help to understand the thermodynamics of the S₂O₄²⁻ ⇌ 2[SO₂]⁻˙ equilibrium. The reactivity of the generated radical is also a subject of computational study. For example, simulations can explore the trapping of radical intermediates by dithionite-derived species in enzymatic reactions. acs.org The single site-specific mutation of an AdoMet radical enzyme, for instance, resulted in a high yield of a sulfinated product, an outcome attributed to the interaction of a substrate radical with dithionite used as the reductant in the reaction mixture. acs.org Furthermore, simulations have been used to investigate the role of dithionite in generating radicals for environmental remediation and in initiating polymerization processes. researchgate.net

Density Functional Theory (DFT) for Mechanistic Insights

Molecular Dynamics Simulations of Dithionite in Solution

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules in a solvent environment over time. stanford.edu These simulations provide detailed information about solute-solvent interactions, diffusion, and conformational changes. For dithionite, MD simulations have been used to understand its behavior in aqueous solutions, which is its most common medium for application. aip.orgresearchgate.net Simulations can model the hydration shell of the dithionite ion, revealing how water molecules arrange around it and influence its stability and reactivity.

MD simulations have been employed in studies of complex systems where dithionite acts as a chemical fuel or a reducing agent. For example, the autonomous motion of micromotors powered by the redox reaction of dithionite has been investigated using MD simulations. aip.orgresearchgate.net In the field of biochemistry, MD simulations are used to study protein dynamics where dithionite is added to maintain a reduced state. stanford.eduillinois.edu These simulations, while focused on the macromolecule, implicitly model the interactions of the dithionite ion and its radical products within the aqueous cellular environment, providing insights into how it functions in these complex systems. stanford.edu

Predictive Modeling for Dithionite Stability and Reactivity

Theoretical and computational chemistry provides powerful tools for predicting the stability and reactivity of complex chemical species like hydrogen dithionite (H₂S₂O₄) and its corresponding anion (S₂O₄²⁻). Through the use of sophisticated modeling techniques, scientists can elucidate decomposition mechanisms, calculate thermodynamic and kinetic parameters, and predict interactions with other molecules, offering insights that are often difficult to obtain through experimental methods alone.

Predictive modeling for dithionite stability primarily focuses on understanding its decomposition pathways. The dithionite anion is known to be unstable in aqueous solutions, and its degradation is complex, involving multiple competing reactions. jyu.fi Computational models, particularly those based on Density Functional Theory (DFT), are employed to map out the potential energy surfaces of these reactions. researchgate.netresearchgate.net These calculations help in identifying key intermediates, such as the sulfur dioxide radical anion (SO₂⁻), and determining the transition states connecting reactants, intermediates, and products. nih.govresearchgate.netresearchgate.net

The decomposition of dithionite is highly dependent on environmental conditions such as pH and the presence of oxygen. sci-hub.se Predictive models can simulate these conditions to determine the most likely degradation pathways. For example, kinetic modeling, often combined with experimental data, can predict the rates of different decomposition reactions and how they change with variables like temperature and concentration. sci-hub.se This approach allows for the development of comprehensive kinetic models that can predict the evolution of all major species in solution over time. sci-hub.se

The reactivity of dithionite, particularly its well-known role as a strong reducing agent, is also a key area of computational investigation. wordpress.com DFT calculations are used to determine the electronic structure of the dithionite anion, including its frontier molecular orbitals (HOMO and LUMO). rsc.org These calculations provide a quantitative measure of its ability to donate electrons. Furthermore, models can predict the standard redox potential (Eθ) of the dithionite/bisulfite couple, a critical parameter for assessing its reducing power. wordpress.comsavemyexams.com Machine learning techniques, trained on databases of computationally derived redox potentials, are also emerging as a rapid method for predicting reactivity. chemrxiv.org

By simulating the interaction of dithionite with other molecules, computational models can predict the feasibility and mechanism of specific redox reactions. researchgate.netresearchgate.net For instance, DFT can be used to calculate the binding energy of dithionite to a substrate and the energy barrier for the electron transfer process, providing a detailed, atomistic view of the reaction mechanism. researchgate.netrsc.org

Table 1: Predictive Computational Models in Dithionite Chemistry

Computational Model Application to Dithionite Chemistry Predicted Properties
Density Functional Theory (DFT) Elucidation of electronic structure and reaction mechanisms. researchgate.netacs.org Molecular geometry, binding energies, reaction energy barriers, hyperfine coupling constants. rsc.orgacs.org
Ab initio Molecular Dynamics (AIMD) Simulation of dithionite behavior in solution, including solvent effects. Dynamic stability, decomposition pathways in aqueous environments.
Kinetic Modeling Prediction of reaction rates and species concentration over time. sci-hub.se Rate constants, reaction order, decomposition product distribution. sci-hub.sersc.org
Quantitative Structure-Activity Relationship (QSAR) Correlation of molecular structure with chemical reactivity. researchgate.net Prediction of redox potential and reaction feasibility based on structural descriptors.

Table 2: Computationally Investigated Dithionite Decomposition Pathways

Pathway Overall Reaction Key Intermediates/Conditions
Anaerobic Decomposition (Acidic) 2S₂O₄²⁻ + H₂O → S₂O₃²⁻ + 2HSO₃⁻ Involves homolytic and heterolytic cleavage; can be autocatalytic. sci-hub.se
Anaerobic Decomposition (Basic) 3S₂O₄²⁻ + 6OH⁻ → 5SO₃²⁻ + S²⁻ + 3H₂O Slower decomposition rate compared to acidic conditions. researchgate.net
Aerobic Oxidation 2S₂O₄²⁻ + 2O₂ + 2H₂O → 4HSO₃⁻ Proceeds via the SO₂⁻ radical anion. researchgate.net

Future Research Directions and Emerging Areas in Dithionite Science

Integration of Dithionite (B78146) Chemistry with Advanced Materials Science

The potent reducing power of dithionite is being harnessed to synthesize and modify a new generation of advanced materials. This integration opens up possibilities in electronics, energy, and environmental remediation.

A significant area of research is the use of dithionite for the reduction of graphene oxide and graphite (B72142) oxide. worldscientific.com This process is crucial for producing high-quality graphene, a material with exceptional electronic and mechanical properties. Dithionite-based methods are also employed in the synthesis of nanometer-sized metal powders and for the metallization of fibers, showcasing its versatility in materials fabrication. worldscientific.com

In the realm of environmental technology, dithionite is proving essential for enhancing the performance of advanced remedial materials. Nanoscale zero-valent iron (NZVI) is a promising agent for decontaminating soil and groundwater, but its surface can become passivated (less reactive) over time. Research has demonstrated that treating these passivated NZVI particles with dithionite can restore their reducing capacity. acs.org This treatment reduces the passivating iron(III) oxide layer, significantly extending the reactive lifetime of the NZVI system and increasing its efficiency in removing pollutants like hexavalent chromium by more than fifteen-fold. acs.org

Green Chemistry Principles in Dithionite Synthesis and Application

The chemical industry is increasingly adopting green chemistry principles to minimize waste and create more sustainable processes. Dithionite is emerging as a key player in this transition, offering an environmentally benign alternative to harsher or less efficient reagents.

In organic synthesis, sodium dithionite is being utilized as a "green reductant." Researchers have developed highly efficient, one-pot tandem reactions using sodium dithionite for the chemoselective reduction of nitro groups to synthesize valuable heterocyclic compounds. rsc.orgrsc.orgresearchgate.net These methods are notable for their mild, room-temperature reaction conditions, short reaction times, high yields (often exceeding 90%), and the absence of a need for extensive, solvent-heavy purification steps. rsc.orgrsc.org Similarly, dithionite has been used to synthesize o-Aminobenzaldehyde from o-nitrobenzaldehyde in a high-yield, non-polluting process. google.com

The application of dithionite in traditional industries is also being re-examined through a green lens. In textile manufacturing, its use not only enhances the visual properties of fabrics but also promotes sustainability by enabling dye reuse and reducing water consumption and waste production. marketpublishers.com Its effectiveness at lower temperatures for bleaching paper pulp also leads to energy savings and minimizes the environmental footprint of paper production. marketpublishers.com

Table 2: Green Chemistry Metrics for Dithionite-Mediated Synthesis

Reaction ParameterTraditional Reduction Methods (e.g., Metal Salts/Acid)Dithionite-Mediated Reductive Cyclization rsc.orgrsc.org
Reaction Time Often longVery short (e.g., 1 hour)
Temperature Often requires heatingRoom temperature
Work-up Tedious, may involve steam distillationNo aqueous work-up required
Yield VariableGenerally >90%
Waste Generation Can produce significant wasteMinimal waste, high atom economy

Multi-Scale Modeling Approaches for Complex Dithionite Systems

To unlock the full potential of dithionite chemistry, a deeper, predictive understanding of its behavior across different scales is necessary. Multi-scale modeling, a field that solves problems with important features at multiple levels of time and space, is a powerful tool for achieving this. wikipedia.orgscholarpedia.org These models can range from the quantum mechanical level, describing atomic interactions, up to the macroscopic level of industrial equipment. manchester.ac.uk

For dithionite systems, multi-scale modeling can provide critical insights. For instance, the decomposition of dithionite in aqueous solutions is a complex process involving multiple sulfur-containing species. diva-portal.org A multi-scale approach could simulate these reaction pathways, predict stability under various conditions (pH, temperature, concentration), and help optimize its use in processes like kraft pulping. diva-portal.org

Modeling can also elucidate the interaction between dithionite and advanced materials. Simulating the reduction of the passivated layer on NZVI particles by dithionite could help optimize the regeneration process for environmental remediation. acs.org In materials synthesis, modeling could predict how dithionite influences the formation of nanostructures or the reduction of graphene oxide. worldscientific.com Furthermore, in complex biological systems, modeling could help differentiate the intended reducing effects of dithionite from the unintended side effects of its byproducts, aiding in the design of cleaner experiments. acs.orgscholarpedia.orgnih.gov

Expanding Dithionite Applications in Novel Chemical and Environmental Technologies

Building on its established strengths, research is continuously finding new and innovative uses for dithionite in high-impact technologies.

In environmental remediation, dithionite is recognized as a strong reducing agent for treating a range of pollutants, including halogenated organic compounds, oxyacid salts, and heavy metals. researchgate.net A significant emerging area is its use in advanced reduction processes (ARPs) and advanced oxidation processes (AOPs). researchgate.netresearchgate.net While ultraviolet light has been the primary method for activating dithionite, research is exploring other effective activation methods to develop novel ARPs for contaminant degradation. researchgate.net Dithionite can also act as an activator for persulfate to generate powerful sulfate (B86663) radicals for water treatment. researchgate.net

A novel approach for heavy metal removal involves the use of ferrous dithionite. google.com In this process, dithionite ions reduce heavy metal ions to their zero-valent metallic state, causing them to precipitate out of solution for easier recovery and recycling. The ferrous ions simultaneously bind to chelating agents that might otherwise keep the heavy metals dissolved. google.com

In mineral processing, dithionite is instrumental in the leaching and recovery of precious metals like gold and silver by reducing metal oxides to their more easily extractable elemental forms. marketpublishers.com This not only improves yield but also reduces the reliance on harsher chemicals, aligning with goals for more sustainable mining practices. marketpublishers.com

Q & A

Q. What experimental protocols ensure effective oxygen removal using sodium dithionite in biological hydrogen production systems?

Sodium dithionite is employed to eliminate oxygen generated during photosynthetic hydrogen production, which inhibits hydrogenase activity. To optimize this:

  • Use a calibrated TCD-GC system with Praxair® gas standards (e.g., 5% He, 10% H₂) for precise hydrogen quantification.
  • Introduce sodium dithionite at concentrations sufficient to maintain anaerobiosis, typically validated via chromatographic retention time analysis (~1.47 min for H₂) .
  • Monitor pH and biomass quality indices (e.g., chlorophyll-a/biomass ratio of 7 ± 1 mg∙g⁻¹) to ensure microbial viability .

Q. How does sodium dithionite’s redox potential influence its efficacy in environmental remediation studies?

Dithionite (S₂O₄²⁻) acts as a strong reductant (E⁰ = −1.12 V vs. SHE), donating 6e⁻ per mole. Key considerations:

  • In uranium-contaminated groundwater, compare its electron donation capacity (6e⁻/mole) to H₂ (2e⁻/mole) using PHREEQC simulations with normalized molar inputs (e.g., 0.00183 moles dithionite vs. 0.00550 moles H₂) .
  • Account for pH-dependent instability: below pH 6, dithionite disproportionates into sulfite and thiosulfate, reducing its reducing power .

Advanced Research Questions

Q. How can conflicting data on dithionite’s optimal concentration for nanoparticle-mediated dechlorination be resolved?

Studies report variable optimal dithionite doses for nZVI-coupled dechlorination of 1,2-dichloroethane. To address discrepancies:

  • Conduct kinetic experiments under controlled pH (4–7) and ionic strength to isolate dithionite’s role from competing reactions (e.g., sulfite oxidation).
  • Use TrackPy or ImageJ to analyze particle trajectories and velocity in active soft-oxometalate (SOM) systems, correlating dithionite concentration (e.g., 0.1–10 mM) with reaction rates .
  • Validate via LC-MS/MS to quantify intermediate byproducts (e.g., thiosulfate, sulfate) that may inhibit dechlorination .

Q. What methodologies reconcile dithionite’s instability in aqueous systems with its application in redox-sensitive experiments?

Dithionite rapidly degrades in water, especially under acidic conditions. Mitigation strategies include:

  • Stabilizing solutions with bicarbonate buffers (0.01 M) to maintain pH > 8, slowing disproportionation .
  • Electrochemical synthesis via single-pass reactors to generate fresh dithionite in situ, avoiding storage-related decay .
  • Pair with carboxymethyl cellulose (CMC) to enhance nZVI-dithionite colloidal stability and reactive lifetime .

Q. How do dithionite-driven redox gradients impact enzyme recovery in immobilized biosensor systems?

In peroxidase-based hydrogen peroxide sensors:

  • Treat immobilized enzymes with 10 mM sodium dithionite to recover activity post-oxidation, as shown in hemoglobin-based columns .
  • Avoid ferricyanide, which irreversibly oxidizes heme groups.
  • Monitor sensitivity via UV-Vis spectrophotometry at λ = 405 nm to track enzyme redox state .

Methodological Guidance for Data Contradictions

Q. When experimental results contradict theoretical models of dithionite’s osmotic boundary effects in SOMs, what analytical approaches are recommended?

  • Perform controlled dosing experiments with dithionite concentrations (e.g., 1–50 mM) and quantify osmotic gradients via microfluidic pH/conductivity probes .
  • Cross-validate with computational fluid dynamics (CFD) simulations to map boundary layer dynamics.
  • Reconcile discrepancies by isolating fuel concentration effects from temperature or mixing artifacts .

Q. How should researchers design comparative studies to evaluate dithionite against alternative reductants (e.g., ascorbate, Fe⁰) in complex matrices?

  • Use a PICOT framework:
  • P opulation: Contaminated groundwater with 50–200 ppb U(VI).
  • I ntervention: Dithionite (0.1–1.0 mM) vs. Fe⁰ (1–5 g/L).
  • C omparison: Reductant efficiency (e⁻/mole), byproduct toxicity (e.g., sulfide vs. Fe²⁺).
  • O utcome: U(VI) reduction > 90% within 24 hours.
  • T ime: Monitor over 7 days to assess long-term stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.